Prostaglandin E2 (Cervidil)
Description
Overview of Prostaglandins (B1171923) as Eicosanoid Lipid Mediators
Prostaglandins are a group of bioactive lipid compounds derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. wikipedia.orgbritannica.com They belong to a larger class of molecules known as eicosanoids. wikipedia.org Unlike classical hormones that are produced by specific glands and transported through the bloodstream, prostaglandins are synthesized in nearly all tissues and organs in response to various stimuli. wikipedia.orgclevelandclinic.orgebsco.com They typically act locally, near their site of synthesis, in a paracrine or autocrine fashion. wikipedia.orgd-nb.info
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. wikipedia.orgopenaccessjournals.comfrontiersin.org Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form an unstable intermediate, prostaglandin (B15479496) H2 (PGH2). wikipedia.orgopenaccessjournals.comahajournals.org PGH2 is subsequently converted into various prostaglandins, including PGE2, by specific synthases. wikipedia.orgnih.gov
Prostaglandins are involved in a multitude of physiological processes, including:
Inflammation wikipedia.orgbritannica.com
Blood flow regulation clevelandclinic.orgebsco.com
Blood clot formation clevelandclinic.orgebsco.com
Uterine contractions during labor and menstruation clevelandclinic.org
Fever production clevelandclinic.org
The diverse and sometimes opposing effects of prostaglandins are determined by the specific type of prostaglandin and the receptor to which it binds in a particular tissue. wikipedia.orgbritannica.com
Prostaglandin E2 as a Predominant Prostanoid in Diverse Biological Contexts
Prostaglandin E2 is one of the most abundant and widely studied prostaglandins in the human body. wikipedia.orgd-nb.info It is produced by a vast array of cell types and is implicated in a broad spectrum of biological activities. d-nb.infonih.gov
Key Biological Roles of Prostaglandin E2:
| Biological Context | Primary Function of PGE2 |
| Inflammation | PGE2 is a key mediator of inflammation, contributing to the classic signs of redness, swelling, and pain. d-nb.infowikipedia.org It increases vascular permeability, leading to edema and leukocyte infiltration. wikipedia.org |
| Immune System | PGE2 can modulate immune responses by influencing the function of various immune cells, such as T-lymphocytes and B-lymphocytes. d-nb.infowikipedia.org It can suppress the immune response by inhibiting B-lymphocyte differentiation into antibody-producing cells. wikipedia.org |
| Nervous System | In the nervous system, PGE2 is involved in fever generation and pain perception. clevelandclinic.orgwikipedia.org |
| Cardiovascular System | PGE2 acts as a vasodilator, relaxing smooth muscle in blood vessels to increase blood flow. britannica.comwikipedia.org It also plays a role in regulating blood pressure. d-nb.info |
| Reproductive System | PGE2 is crucial for female reproductive processes, including ovulation, fertilization, and the induction of labor through uterine contractions. clevelandclinic.org |
| Kidney Function | In the kidneys, PGE2 helps maintain renal blood flow and the glomerular filtration rate. wikipedia.org |
| Gastrointestinal Tract | PGE2 has a protective role in the stomach by inhibiting acid secretion. clevelandclinic.org It also influences smooth muscle contractions in the gastrointestinal tract. wikipedia.org |
| Tissue Repair | Emerging research highlights the role of PGE2 in tissue repair and regeneration in various organs. nih.gov |
The multifaceted nature of PGE2's actions underscores its importance as a central regulator in maintaining homeostasis and responding to physiological and pathological challenges.
Academic Research Paradigms and Foundational Theories of Prostaglandin E2 Action
The understanding of Prostaglandin E2's function has evolved through decades of scientific inquiry, leading to several foundational theories and research paradigms.
A cornerstone of PGE2 research is the receptor theory . The biological effects of PGE2 are mediated through its interaction with four distinct G-protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. frontiersin.orgaai.orgnih.gov These receptors are distributed differently across various tissues and, upon activation, trigger distinct intracellular signaling pathways. aai.orgnih.gov This differential expression and signaling capacity explain the diverse and sometimes contradictory effects of PGE2 in different biological contexts. wikipedia.orgbritannica.com
Prostaglandin E2 Receptors and Their Signaling Pathways:
| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Effect |
| EP1 | Gq | Increases intracellular calcium (Ca2+) levels. aai.orgnih.gov | Often associated with smooth muscle contraction. wikipedia.org |
| EP2 | Gs | Increases intracellular cyclic AMP (cAMP) levels. frontiersin.orgaai.orgnih.gov | Typically leads to smooth muscle relaxation and vasodilation. wikipedia.org |
| EP3 | Gi | Decreases intracellular cAMP levels. aai.orgnih.gov | Can cause smooth muscle contraction. wikipedia.org |
| EP4 | Gs | Increases intracellular cAMP levels. frontiersin.orgaai.orgnih.gov | Similar to EP2, often mediating relaxation and vasodilation. wikipedia.org |
The discovery and characterization of these receptors have been pivotal in dissecting the complex pharmacology of PGE2. Research utilizing selective agonists and antagonists for these receptors, as well as genetically modified animal models, continues to unravel the specific roles of each receptor subtype in health and disease. aai.org
Another significant research paradigm revolves around the biosynthesis of PGE2 . The identification of the cyclooxygenase (COX) enzymes as the key producers of the prostaglandin precursor PGH2 was a landmark discovery. wikipedia.orgopenaccessjournals.com The subsequent finding of two major isoforms, the constitutively expressed COX-1 and the inducible COX-2, provided a molecular basis for the development of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting these enzymes and thereby reducing PGE2 production. openaccessjournals.comwikipedia.org
Current research continues to explore the intricate regulation of PGE2 synthesis and signaling, with a focus on developing more targeted therapeutic strategies that can modulate specific aspects of the PGE2 pathway to treat a variety of conditions, from inflammation and pain to cancer and neurodegenerative diseases. openaccessjournals.comfrontiersin.org
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4?,13-12+/t15-,16+,17+,19+/m0/s1 |
InChI Key |
XEYBRNLFEZDVAW-NDSKFXQUSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Molecular Biosynthesis and Catabolism of Prostaglandin E2
Arachidonic Acid Liberation through Phospholipase A2 Isoforms
The biosynthesis of Prostaglandin (B15479496) E2 is initiated by the liberation of arachidonic acid from the sn-2 position of membrane glycerophospholipids. nih.govmdpi.com This rate-limiting step is catalyzed by the action of Phospholipase A2 (PLA2) enzymes. nih.gov There are several isoforms of PLA2, with the cytosolic Group IVA PLA2 (cPLA2α) being considered a key player in initiating the eicosanoid cascade. bohrium.comnih.gov Different isoforms of PLA2 can be activated by various stimuli and may mobilize arachidonic acid for distinct functions. nih.gov For instance, the calcium-independent Group VI PLA2 (iPLA2) and the calcium-dependent Group IVA PLA2 (cPLA2) have been associated with agonist-stimulated arachidonic acid release for eicosanoid biosynthesis. nih.gov
Cyclooxygenase Pathway: Cyclooxygenase-1 and Cyclooxygenase-2 in Prostaglandin H2 Synthesis
Once liberated, arachidonic acid is oxygenated by cyclooxygenase (COX) enzymes to form the unstable intermediate, Prostaglandin G2 (PGG2). wikipedia.orgwikipedia.org This is followed by a peroxidase reaction, also mediated by COX enzymes, which reduces PGG2 to Prostaglandin H2 (PGH2). nih.govnih.gov PGH2 is the common precursor for all prostanoids, including PGE2. semanticscholar.orgnih.gov
There are two main COX isoforms, COX-1 and COX-2, which share structural and catalytic similarities but differ in their expression and regulation. nih.govsemanticscholar.org
Cyclooxygenase-1 (COX-1): Is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions. nih.gov
Cyclooxygenase-2 (COX-2): Is an inducible enzyme, with its expression being upregulated by proinflammatory stimuli, growth factors, and tumor promoters. nih.govnih.gov It is primarily responsible for the elevated production of prostaglandins (B1171923) during inflammation. bohrium.com
| Enzyme | Function | Primary Role in PGE2 Synthesis |
|---|---|---|
| Phospholipase A2 (PLA2) | Liberates arachidonic acid from membrane phospholipids. | Initiates the biosynthetic cascade. |
| Cyclooxygenase-1 (COX-1) | Converts arachidonic acid to Prostaglandin H2. | Associated with constitutive PGE2 production for physiological functions. |
| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to Prostaglandin H2. | Associated with inducible PGE2 production during inflammation and other pathological states. |
Terminal Prostaglandin E Synthases (PGES) Isoforms in Prostaglandin E2 Formation
The final step in the biosynthesis of PGE2 is the isomerization of PGH2, a reaction catalyzed by terminal Prostaglandin E synthases (PGES). nih.govresearchgate.net Three distinct isoforms of PGES have been identified, each with unique characteristics and functional couplings with the upstream COX enzymes. nih.govresearchgate.net
Cytosolic Prostaglandin E Synthase (cPGES)
Cytosolic Prostaglandin E Synthase (cPGES), also known as PTGES3, is a constitutively expressed enzyme found in a wide variety of cells and tissues. nih.govnih.gov It is functionally linked to COX-1 and is involved in the immediate production of PGE2. nih.gov The activity of cPGES can be regulated by phosphorylation, a process that is facilitated by a molecular chaperone complex involving Hsp90 and the protein kinase CK-II. nih.gov
Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a member of the membrane-associated proteins in eicosanoid and glutathione (B108866) metabolism (MAPEG) superfamily. nih.gov This inducible enzyme is a key player in the production of PGE2 during inflammation, fever, and pain. nih.govfrontiersin.org The expression of mPGES-1 is highly upregulated by proinflammatory stimuli and it is functionally coupled with COX-2. nih.govnih.gov This preferential coupling with COX-2 allows for a significant increase in PGE2 production in inflammatory settings. frontiersin.org
Microsomal Prostaglandin E Synthase-2 (mPGES-2)
Microsomal Prostaglandin E Synthase-2 (mPGES-2), encoded by the PTGES2 gene, is another membrane-associated enzyme that catalyzes the conversion of PGH2 to PGE2. wikipedia.org It is constitutively expressed in various cells and tissues. nih.gov Unlike mPGES-1, mPGES-2 can be functionally coupled with both COX-1 and COX-2. nih.govacs.org Initially synthesized as a Golgi membrane-associated protein, the N-terminal hydrophobic domain can be proteolytically removed to form a mature cytosolic enzyme. nih.govresearchgate.net
| Isoform | Cellular Location | Expression | Functional Coupling |
|---|---|---|---|
| Cytosolic Prostaglandin E Synthase (cPGES) | Cytosol | Constitutive | Primarily with COX-1 |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Perinuclear membrane | Inducible | Preferentially with COX-2 |
| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | Golgi membrane, Cytosol (mature form) | Constitutive | With both COX-1 and COX-2 |
Functional Coupling and Regulatory Mechanisms within the Prostaglandin E2 Biosynthetic Cascade
The biosynthesis of Prostaglandin E2 is a tightly regulated process characterized by the functional coupling of its constituent enzymes. nih.gov The preferential coupling of cPGES with COX-1 supports immediate, basal PGE2 production, while the inducible nature of the COX-2 and mPGES-1 pathway allows for a rapid and significant increase in PGE2 synthesis in response to inflammatory stimuli. nih.govacs.org
Regulation of the PGE2 biosynthetic cascade occurs at multiple levels, including the transcriptional upregulation of key enzymes like COX-2 and mPGES-1 in response to cytokines and other inflammatory mediators. nih.govfrontiersin.org Furthermore, the catabolism of PGE2 is also a critical regulatory point. The inactivation of PGE2 primarily occurs in the lungs and liver through carrier-mediated cellular uptake and enzymatic oxidation. nih.gov Key proteins involved in this process include the prostaglandin transporter (PGT) and the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov Transcriptional downregulation of these catabolic proteins during systemic inflammation can lead to increased levels of PGE2. nih.gov
Prostaglandin E2 Catabolism and Inactivation Pathways
The primary mechanism for the biological inactivation of prostaglandins is through enzymatic oxidation. This process is initiated by the key rate-limiting enzyme, 15-hydroxyprostaglandin dehydrogenase, followed by further metabolic steps and transport-mediated clearance from the intracellular and extracellular space.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The principal enzyme responsible for the inactivation of Prostaglandin E2 is NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme catalyzes the oxidation of the biologically crucial 15(S)-hydroxyl group of PGE2 to a keto group, resulting in the formation of 15-keto-PGE2. nih.govnih.gov This conversion is the first and rate-limiting step in prostaglandin catabolism and leads to a significant reduction in the biological activity of the molecule. nih.govresearchgate.net The expression and activity of 15-PGDH are critical in modulating the local concentrations of PGE2, thereby influencing processes such as inflammation, tissue regeneration, and tumorigenesis. nih.govwebmd.com Downregulation of 15-PGDH has been observed in various cancers, leading to an accumulation of PGE2 which can promote tumor growth. nih.govnih.gov
Carbonyl Reductase (CR)
In addition to the primary inactivation pathway mediated by 15-PGDH, Prostaglandin E2 can also be metabolized by Carbonyl Reductase 1 (CBR1), also known as prostaglandin 9-keto reductase. This enzyme catalyzes the conversion of PGE2 to Prostaglandin F2α (PGF2α). CBR1 provides an alternative route for PGE2 metabolism, and its activity can influence the local balance of different prostaglandins, which may have distinct biological effects. Human CBR1 is involved in the metabolism of a wide range of endogenous and xenobiotic compounds.
Prostaglandin Transporter (PGT) and Multispecific Organic Anion Transporter (MOAT) Involvement
The clearance of Prostaglandin E2 is not solely dependent on enzymatic degradation but also relies on efficient transport across cellular membranes. The Prostaglandin Transporter (PGT), encoded by the SLCO2A1 gene, is a key protein that mediates the uptake of prostaglandins from the extracellular space into the cell. This transport is essential for making PGE2 available for intracellular catabolic enzymes like 15-PGDH. PGT is a member of the organic anion-transporting polypeptide superfamily of transporters and is crucial for the clearance of prostaglandins in various tissues.
Key Enzymes and Transporters in PGE2 Catabolism
| Component | Abbreviation | Function |
| 15-Hydroxyprostaglandin Dehydrogenase | 15-PGDH | Catalyzes the oxidation of the 15-hydroxyl group of PGE2 to the inactive 15-keto-PGE2. nih.govnih.gov |
| Carbonyl Reductase 1 | CBR1 | Converts PGE2 to Prostaglandin F2α (PGF2α). |
| Prostaglandin Transporter | PGT (SLCO2A1) | Mediates the uptake of extracellular PGE2 into the cell for enzymatic degradation. |
| Multispecific Organic Anion Transporter | MOAT (MRP2/ABCC2) | Mediates the biliary excretion of PGE2 and its metabolites. |
Prostaglandin E2 Receptor Pharmacology and Intracellular Signal Transduction
E-Type Prostanoid (EP) Receptor Subtypes: EP1, EP2, EP3, and EP4
The four EP receptor subtypes, despite all binding the endogenous ligand PGE2, are distinct proteins that couple to different intracellular signaling cascades. mdpi.comnih.govphysiology.org Their classification is based on their pharmacological profiles and the primary signaling pathways they activate. physiology.org EP1 is linked to the mobilization of intracellular calcium, EP2 and EP4 are associated with the stimulation of cyclic AMP (cAMP) production, and EP3 is primarily known for its role in inhibiting cAMP synthesis. nih.govoup.com
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the molecular basis of PGE2 recognition by its receptors. The structure of the EP1 receptor in complex with PGE2 and the Gq protein has been resolved, completing the structural characterization of the entire EP receptor family. pnas.org This revealed a unique binding mode for PGE2 within EP1, involving key interactions within the orthosteric pocket. pnas.org
A conserved motif involving residues Y2.65, TECL2, and R7.40, along with M/L3.32, has been identified as important for recognizing the α-chain of PGE2 across EP receptors. pnas.org However, the binding pockets exhibit notable differences. For instance, the PGE2 binding pocket in EP3 is enclosed, causing PGE2 to adopt an L-shaped conformation, whereas the EP2 receptor's pocket has a solvent access channel, allowing PGE2 to assume a more extended form. nih.gov The ω-chain of PGE2 shows different orientations upon binding to different receptors, which appears to correlate with G protein coupling selectivity. pnas.org In the EP3-Gi complex, the ω-chain extends toward transmembrane helix 6 (TM6), while in the EP2-Gs complex, it is inserted more deeply toward TM3 and TM7. pnas.org
Key structural features of PGE2 itself are also critical for receptor binding and activation. The hydroxyl groups at positions 11 and 15, as well as the carboxyl group, play a crucial role in the agonist activity at the EP1 receptor. researchgate.net
Table 1: Key Structural Features of EP Receptor-Ligand Interactions
| Receptor Subtype | Key Interacting Residues/Motifs | Ligand Conformation | Unique Structural Features |
|---|---|---|---|
| EP1 | Y992.65, T186ECL2, R3387.40pnas.org | - | Unique binding motif for PGE2 involving S421.42, H882.54, G922.58, and F3347.36. miragenews.com Modest outward shift of TM6 upon activation. miragenews.com |
| EP2 | Conserved α chain carboxyl recognition motif nih.gov | Extended conformation nih.gov | Solvent access channel in the binding pocket. nih.gov Activation occurs without a typical "toggle switch". nih.gov |
| EP3 | W2956.48 ("toggle switch") interacts with PGE2 ω-chain pnas.org | L-shaped posture nih.gov | Enclosed ligand-binding pocket. nih.gov |
| EP4 | - | - | Ligand entry pathway from the membrane bilayer has been suggested. researchgate.net |
The four EP receptor subtypes are expressed in various tissues and cells throughout the body, often in overlapping yet distinct patterns, which contributes to the tissue-specific effects of PGE2. physiology.orgoup.com EP3 and EP4 are high-affinity receptors and are widely expressed in human tissues. nih.gov In contrast, EP1 and EP2 activation requires higher concentrations of PGE2 and their expression is limited to fewer organs. nih.gov
In the gastrointestinal tract, all four EP receptor subtypes are present and play roles in functions like mucosal protection and motility. nih.gov In the nervous system, EP1 receptors are found in the central nervous system and dorsal root ganglia neurons. wikipedia.org Sensory neurons express EP2, EP3, and EP4 subtypes. researchgate.net Ocular tissues in both humans and mice express all four receptor subtypes, with EP2 being the most prominently and abundantly expressed. nih.gov Osteoblastic cells also express all four EP receptor subtypes, with relatively high expression levels of EP1 and EP4. oup.com
Table 2: Selected Tissue Distribution of EP Receptor Subtypes
| Tissue/Cell Type | EP1 Expression | EP2 Expression | EP3 Expression | EP4 Expression |
|---|---|---|---|---|
| Gastrointestinal Tract | Present nih.gov | Present nih.gov | Present nih.gov | Present nih.gov |
| Ocular Tissues | Prominently in human cornea and iris ciliary body nih.gov | Most prominently and abundantly expressed nih.gov | Prominently in human cornea and iris ciliary body nih.gov | Moderately expressed nih.gov |
| Osteoblastic Cells | High expression oup.com | Present oup.com | Present oup.com | High expression oup.com |
| Sensory Neurons | Present in dorsal root ganglia wikipedia.org | Present researchgate.net | Present researchgate.net | Present researchgate.net |
| Airway Smooth Muscle | - | Expressed nih.gov | - | Expressed nih.gov |
| Kidney | Expressed in kidney tubule and renal medulla wikipedia.org | - | - | - |
EP Receptor-Coupled G Protein Signaling Pathways
The functional diversity of PGE2 is largely determined by the specific G protein that each EP receptor subtype couples with, leading to the activation of distinct downstream intracellular signaling cascades. nih.govnih.gov
The EP1 receptor primarily couples to G proteins of the Gq family (Gαq/11). mdpi.compnas.orgwikipedia.org Upon activation by PGE2, the Gq protein stimulates the phospholipase C (PLC) pathway. mdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. wikipedia.orgnih.govnih.gov This elevation of intracellular Ca2+ concentration activates various calcium-sensitive signaling pathways, including certain isoforms of protein kinase C (PKC). wikipedia.org This pathway is often associated with cellular contraction, classifying EP1 as a contractile-type prostanoid receptor. wikipedia.org
The EP2 receptor is predominantly coupled to the stimulatory G protein, Gs. mdpi.comnih.gov Activation of EP2 by PGE2 leads to the dissociation of the Gs α-subunit, which then activates adenylyl cyclase. nih.govemory.edu This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a significant increase in intracellular cAMP levels. mdpi.comnih.govnih.gov Elevated cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). emory.edu PKA then phosphorylates various downstream target proteins, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of cAMP-responsive genes. mdpi.comemory.edu In addition to the canonical Gs-PKA pathway, EP2 signaling can also involve G protein-independent pathways through β-arrestin and activate other effectors like the exchange protein activated by cAMP (Epac). emory.edu
In contrast to EP2 and EP4, the EP3 receptor is primarily coupled to the inhibitory G protein, Gi. nih.govnih.govnih.gov When PGE2 binds to the EP3 receptor, the activated Gi α-subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. oup.comnih.govnih.gov This inhibitory action on cAMP production counteracts the effects of Gs-coupled receptors. nih.gov It is important to note that the EP3 receptor has multiple splice variants, which can differ in their C-terminal tails. oup.com These isoforms can exhibit different G protein coupling efficiencies, with some variants also capable of coupling to Gs or Gq proteins, adding complexity to EP3 signaling. nih.gov
Table 3: Summary of EP Receptor G Protein Coupling and Major Signaling Pathways
| Receptor Subtype | Primary G Protein | Key Second Messenger | Primary Effector Pathway |
|---|---|---|---|
| EP1 | Gq mdpi.comwikipedia.org | Ca2+mdpi.comwikipedia.org | Phospholipase C → IP3 → Ca2+ mobilization mdpi.comnih.gov |
| EP2 | Gs mdpi.comnih.gov | cAMP (increase) mdpi.comnih.gov | Adenylyl Cyclase → cAMP → Protein Kinase A (PKA) emory.edu |
| EP3 | Gi nih.govnih.gov | cAMP (decrease) nih.govnih.gov | Adenylyl Cyclase inhibition oup.comnih.gov |
| EP4 | Gs mdpi.comnih.gov | cAMP (increase) mdpi.comnih.gov | Adenylyl Cyclase → cAMP → PKA / PI3K mdpi.comnih.gov |
EP4 Receptor: Gs-Coupling, Cyclic AMP (cAMP) Elevation, and Protein Kinase A (PKA) Activation
The EP4 receptor is a key subtype for PGE2, widely distributed throughout the body and implicated in diverse physiological and pathophysiological processes. nih.gov Its primary and most well-characterized signaling mechanism involves its coupling to the stimulatory G-protein, Gαs. oup.comspandidos-publications.com
Upon binding of PGE2 to the EP4 receptor, a conformational change occurs, leading to the activation of Gαs. This activation stimulates adenylyl cyclase (AC), an enzyme embedded in the cell membrane. oup.comresearchgate.net Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), resulting in a rapid elevation of intracellular cAMP levels. spandidos-publications.comnih.govresearchgate.net This increase in cAMP serves as a crucial second messenger.
The primary downstream effector of cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. nih.govresearchgate.net The rise in intracellular cAMP concentration leads to the activation of PKA. researchgate.net Once activated, PKA phosphorylates a multitude of target proteins within the cell, thereby initiating a cascade of cellular responses that mediate the ultimate biological effects of PGE2-EP4 signaling. researchgate.net This canonical Gs/cAMP/PKA pathway is fundamental to many EP4-mediated functions, including smooth muscle relaxation, regulation of inflammation, and angiogenesis. nih.govnih.govunige.ch
Crosstalk and Integration with Other Cellular Signaling Networks
While the Gs-cAMP-PKA axis is the canonical pathway for EP4 signaling, emerging evidence reveals that EP4 can also engage in extensive crosstalk with other critical intracellular signaling networks. This integration allows PGE2 to modulate a wider range of cellular processes, including cell proliferation, survival, and gene expression. Notably, EP4 can also couple to the inhibitory G-protein, Gαi, which can inhibit cAMP formation and activate alternative pathways. nih.govresearchgate.netnih.gov
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis
The EP4 receptor can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism. oup.comresearchgate.net This activation can occur through different mechanisms. Some studies suggest that EP4 can couple to Gαi, which then directly activates PI3K. researchgate.netnih.gov This non-canonical activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). oup.comresearchgate.net Activated Akt then phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptosis and regulating protein synthesis. oup.com This EP4-PI3K/Akt axis has been shown to be a significant contributor to cell growth and invasion in certain cancers. oup.comresearchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, RAS/Raf)
Prostaglandin (B15479496) E2 signaling, often through the EP4 receptor, intersects with the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade. frontiersin.org Activation of this pathway is a key event in promoting cell proliferation. frontiersin.org The mechanism can involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then initiates the canonical RAS/Raf/MEK/ERK signaling cascade. frontiersin.org Furthermore, PI3K activation by EP4 can also lead to downstream activation of ERK. researchgate.net This crosstalk allows PGE2 to harness the potent mitogenic signals of the MAPK pathway to influence cell growth and differentiation. frontiersin.orgspandidos-publications.com
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The interaction between PGE2 and the JAK/STAT pathway, a critical signaling route for many cytokines and growth factors, is complex and context-dependent. PGE2 has been shown to modulate the phosphorylation and activation of STAT proteins, particularly STAT3. nih.govresearchgate.net In some cellular contexts, PGE2, acting through EP2 or EP4 receptors, can augment IL-10-induced STAT3 phosphorylation. unige.chnih.gov This effect can be mediated by both PKA and PI3K pathways. nih.gov Conversely, PGE2 can suppress IL-6-induced STAT phosphorylation. unige.chnih.gov This selective regulation of cytokine signaling indicates that PGE2 can fine-tune immune responses by altering the activation state of the JAK/STAT pathway. nih.gov In other systems, PGE2 has been found to directly induce STAT3 activation, promoting inflammatory responses or cell growth. researchgate.net
Nuclear Factor-kappa B (NF-κB) Signaling
The relationship between PGE2 and the Nuclear Factor-kappa B (NF-κB) signaling pathway is multifaceted, with PGE2 exerting both pro- and anti-inflammatory effects by modulating NF-κB activity. frontiersin.org In certain conditions, PGE2 signaling through EP2 and EP4 cooperates with other inflammatory stimuli, such as TNF-α, to activate NF-κB and induce the expression of pro-inflammatory genes. However, PGE2/EP4 signaling can also have an inhibitory effect. For instance, it can augment the stability of the NF-κB inhibitor p105 through the EP4-associated protein (EPRAP), thereby limiting macrophage activation. researchgate.net Additionally, PGE2 can inhibit NF-κB activation by reducing the phosphorylation of its inhibitor, IκBα. This dual regulatory capacity allows PGE2 to play a nuanced role in the initiation and resolution of inflammation.
Wnt/β-Catenin Signaling Pathway
A significant body of research has established a direct interaction between PGE2 signaling and the Wnt/β-catenin pathway, which is fundamental to embryonic development, stem cell maintenance, and carcinogenesis. researchgate.net PGE2, acting via its EP2 and EP4 receptors, can activate the canonical Wnt pathway. A key mechanism involves the Gs/cAMP/PKA axis, where PKA-mediated phosphorylation of β-catenin at specific residues can prevent its degradation by the destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often involved in proliferation and cell fate decisions. This synergistic interaction is crucial in regulating hematopoietic stem cells and has been implicated in the progression of several cancers. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Transactivation Mechanisms
Prostaglandin E2 (PGE2) can initiate intracellular signaling by transactivating the Epidermal Growth Factor Receptor (EGFR), a process that links G protein-coupled receptor (GPCR) signaling to receptor tyrosine kinase (RTK) pathways. This crosstalk is a crucial mechanism by which PGE2 promotes cell proliferation, migration, and tumorigenesis in various tissues, including the gastrointestinal tract and certain cancers. The transactivation of EGFR by PGE2 is a multifaceted process that can occur through both intracellular and extracellular mechanisms.
In several cell types, including normal gastric epithelial and colon cancer cell lines, PGE2 has been shown to rapidly induce the phosphorylation of EGFR. nih.gov This activation of EGFR, in turn, triggers downstream mitogenic signaling cascades, such as the extracellular signal-regulated kinase 2 (ERK2) pathway, leading to increased expression of genes like c-fos and promoting cell proliferation. nih.gov
The mechanisms underlying PGE2-induced EGFR transactivation are complex and can be cell-type specific, involving different EP receptors. For instance, transactivation has been reported to be mediated by EP1, EP2, and EP4 receptors in various cancer models. mdpi.com
Key Mechanisms of PGE2-Induced EGFR Transactivation:
Intracellular Pathway (c-Src Mediated): One of the primary intracellular mechanisms involves the activation of the non-receptor tyrosine kinase c-Src. Following PGE2 binding to its receptor, c-Src is activated and subsequently phosphorylates EGFR, initiating downstream signaling. This intracellular pathway does not require the release of an extracellular EGFR ligand.
Extracellular Pathway (Ligand-Dependent): PGE2 can also induce the release of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and other EGF-like ligands. nih.gov This process is often mediated by the activation of matrix metalloproteinases (MMPs) or a disintegrin and metalloproteinases (ADAMs). nih.govresearchgate.net These enzymes cleave the precursor forms of EGFR ligands from the cell surface, allowing them to bind to and activate EGFR in an autocrine or paracrine manner. Studies in gastric tumorigenesis have shown that PGE2 signaling via the EP4 receptor can lead to the induction of EGFR ligands like amphiregulin and epiregulin, as well as several ADAMs. researchgate.net
The functional consequences of PGE2-mediated EGFR transactivation are significant, contributing to the trophic effects of PGE2 in the gastrointestinal mucosa and the growth of colonic polyps and cancers. nih.gov In cervical cancer cells, the interaction between the EGFR and PGE2 pathways has been shown to promote aggressive tumor behavior. proceedings.science
Table 1: Mechanisms of PGE2-Induced EGFR Transactivation
| Mechanism | Key Mediators | Downstream Effects | Cell Types |
|---|---|---|---|
| Intracellular | c-Src | EGFR phosphorylation, ERK2 activation | Colon cancer cells |
| Extracellular | MMPs, ADAMs, TGF-α, Amphiregulin, Epiregulin | EGFR ligand release, EGFR activation, c-fos expression, Cell proliferation | Gastric epithelial cells, Colon cancer cells, Gastric tumor cells |
cAMP-Epac Pathway
In addition to the well-established protein kinase A (PKA) pathway, Prostaglandin E2 (PGE2) can also exert its effects through the cAMP-Epac (Exchange protein directly activated by cAMP) pathway. This alternative signaling route is particularly important in mediating specific cellular responses to PGE2. The activation of this pathway is initiated by the binding of PGE2 to its Gs-coupled receptors, primarily EP2 and EP4, which leads to an increase in intracellular cyclic AMP (cAMP) levels. physiology.orgfrontiersin.org
Upon elevation of intracellular cAMP, Epac proteins, which are guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2, become activated. This activation occurs independently of PKA. The cAMP-activated Epac can then initiate a variety of downstream signaling cascades.
Research in bovine granulosa cells has demonstrated a clear role for the cAMP-Epac pathway in mediating PGE2-induced fibroblast growth factor 2 (FGF2) production. nih.govoup.com In this system, PGE2, acting through the EP2 receptor, elevates cAMP levels, leading to the activation of Epac1. nih.gov This, in turn, stimulates the expression of FGF2. Notably, this effect was found to be insensitive to the PKA inhibitor H89, highlighting the specific involvement of the Epac pathway. nih.gov
In rheumatoid synovial fibroblasts, PGE2 has been shown to activate Rap1 via both Epac and PKA signaling pathways. nih.gov The use of specific cAMP analogs that selectively activate either Epac or PKA has confirmed that both pathways can lead to the activation of Rap1 in these cells. nih.gov This suggests that in some cellular contexts, PGE2 can utilize both major arms of the cAMP signaling cascade to regulate cellular functions.
The kinetics of cAMP production can also influence the downstream signaling pathways. Studies have shown that PGE2 binding to EP4 receptors can induce a rapid and transient increase in cAMP, while EP2 receptor stimulation can lead to a more sustained elevation of cAMP at higher PGE2 concentrations. frontiersin.org This differential regulation of cAMP dynamics may play a role in determining whether the PKA or Epac pathway is preferentially activated.
Table 2: Role of the cAMP-Epac Pathway in PGE2 Signaling
| Cellular Context | PGE2 Receptor(s) | Key Downstream Effectors | Functional Outcome |
|---|---|---|---|
| Bovine Granulosa Cells | EP2 | Epac1 | FGF2 production nih.gov |
| Rheumatoid Synovial Fibroblasts | EP2/EP4 | Epac1, PKA, Rap1 | Rap1 activation nih.gov |
| Pancreatic Carcinoma Cells | EP4 | PKA (primary), potential for Epac | mTORC1 activation physiology.org |
CREB/CRTC2 and C/EBPβ Signaling Cascades
The Prostaglandin E2 (PGE2) signaling pathway plays a significant role in regulating gene expression through the activation of the cAMP response element-binding protein (CREB) and its coactivators, such as the CREB-regulated transcription coactivator 2 (CRTC2). This signaling cascade is a key mechanism by which PGE2 influences cellular processes like inflammation and cell differentiation.
The activation of this pathway is typically initiated by the binding of PGE2 to its Gs-coupled receptors, EP2 and EP4, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB at the Serine-133 residue, a critical step for its activation and recruitment of transcriptional coactivators, including CRTCs and CBP/p300.
In macrophages, endogenous PGE2 has been shown to potentiate an anti-inflammatory phenotype through the CREB-C/EBPβ cascade. nih.gov PGE2, acting via EP2 and EP4 receptors, phosphorylates CREB, which in turn transcriptionally increases the expression of CCAAT/enhancer-binding protein beta (C/EBPβ). nih.gov Activated CREB directly binds to the CREB-responsive element in the C/EBPβ promoter, leading to the expression of anti-inflammatory genes such as Arg1, IL10, and Mrc1. nih.gov The importance of PKA in this pathway is underscored by the finding that the PKA inhibitor H89 can block the forskolin-induced C/EBPβ cascade. nih.gov
Further research has solidified the link between PGE2 signaling and macrophage polarization through the CREB pathway. PGE2 stimulates M2 macrophage polarization via the CREB-mediated induction of Kruppel-like factor 4 (KLF4). pnas.org Disruption of CREB or CRTC2/3 in macrophages leads to a downregulation of M2 marker gene expression. pnas.org
In glioma cells, PGE2 has been demonstrated to increase the phosphorylation of CREB at Ser-133 and stimulate CREB-driven transcription in a dose- and time-dependent manner. nih.gov This effect is mediated by PKA, as inhibition of PKA attenuates PGE2-induced CREB activation. nih.gov
Table 3: PGE2-Induced CREB/CRTC2 and C/EBPβ Signaling
| Cell Type | PGE2 Receptor(s) | Key Signaling Molecules | Downstream Gene Targets | Functional Outcome |
|---|---|---|---|---|
| Macrophages | EP2, EP4 | PKA, CREB, C/EBPβ | Arg1, IL10, Mrc1 | Potentiation of anti-inflammatory phenotype nih.gov |
| Macrophages | Not specified | CREB, CRTC2/3, KLF4 | M2 marker genes | M2 macrophage polarization pnas.org |
| Glioma Cells | Not specified | PKA, CREB | CREB-driven genes | Stimulation of CREB-driven transcription nih.gov |
Modulation of Ion Channels (e.g., Kv2.2)
Prostaglandin E2 (PGE2) can modulate the activity of various ion channels, thereby influencing cellular excitability and function. A notable example of this is the regulation of the voltage-gated potassium channel Kv2.2. The modulation of Kv2.2 by PGE2 is a critical mechanism in the regulation of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.
Research has shown that PGE2 inhibits Kv2.2 currents through a signaling pathway involving the EP2 and EP4 receptors. elifesciences.orgnih.gov The binding of PGE2 to these Gs-coupled receptors leads to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). nih.govbiorxiv.org PKA then directly phosphorylates the Kv2.2 channel, leading to a reduction in its activity.
Point mutation studies have identified the specific site of PKA-dependent phosphorylation on the Kv2.2 channel as the S448 residue. nih.gov The phosphorylation of this site is responsible for the inhibitory effect of PGE2 on the channel's function.
The functional consequence of this PGE2-mediated inhibition of Kv2.2 in pancreatic β-cells is a reduction in the repolarizing potassium current during an action potential. This leads to a decrease in the action potential frequency and an increase in the action potential half-width. elifesciences.orgnih.gov By modulating the electrical activity of β-cells in this manner, PGE2 ultimately inhibits glucose-stimulated insulin secretion.
The physiological relevance of this pathway has been demonstrated in vivo, where PGE2 was found to impair glucose tolerance in wild-type mice but not in mice lacking the gene for Kv2.2 (Kcnb2). elifesciences.orgnih.govelifesciences.org This indicates that the inhibitory effect of PGE2 on GSIS is largely mediated through its action on Kv2.2 channels.
Table 4: PGE2 Modulation of the Kv2.2 Ion Channel
| Parameter | Description |
|---|---|
| Ion Channel | Kv2.2 |
| PGE2 Receptors | EP2, EP4 elifesciences.orgnih.gov |
| Signaling Pathway | cAMP, PKA nih.govbiorxiv.org |
| Molecular Mechanism | PKA-dependent phosphorylation of S448 residue on Kv2.2 nih.gov |
| Effect on Channel Activity | Inhibition of Kv2.2 currents elifesciences.orgnih.gov |
| Cellular Effect | Reduced action potential frequency, increased action potential half-width in pancreatic β-cells elifesciences.orgnih.gov |
| Physiological Consequence | Inhibition of glucose-stimulated insulin secretion elifesciences.orgnih.govelifesciences.org |
Physiological Roles of Prostaglandin E2 in Biological Systems
Immune System Regulation and Immunomodulation
PGE2 is a critical regulator of immune responses, capable of both pro-inflammatory and anti-inflammatory actions. It orchestrates the behavior of various immune cells, thereby shaping the nature and intensity of an immune response. Its immunomodulatory functions are mediated through four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4, which are differentially expressed on immune cells and trigger diverse downstream signaling pathways.
Prostaglandin (B15479496) E2 plays a pivotal role in directing the differentiation of naive CD4+ T cells into distinct T helper (Th) subsets, thereby steering the course of the adaptive immune response. Its influence is highly specific to the Th lineage.
Th1 and Th2 Cells: PGE2 is a potent inhibitor of Th1 cell differentiation. researchgate.net It exerts this effect by suppressing the production of the key Th1-polarizing cytokine, Interleukin-12 (IL-12), by dendritic cells and macrophages. researchgate.net Furthermore, PGE2 can directly act on T cells to down-regulate the expression of the IL-12 receptor. researchgate.net By suppressing the Th1 pathway, PGE2 indirectly promotes a shift toward a Th2-dominant immune response. researchgate.net While PGE2 does not typically upregulate Th2-specific cytokines directly, its strong suppression of Th1-inducing factors tilts the balance in favor of Th2 cell differentiation. researchgate.net PGE2 has been found to not inhibit, and in some cases slightly enhance, the production of the Th2 cytokines IL-4 and IL-5 from established Th2 clones. nih.gov
Th17 Cells: In contrast to its effect on Th1 cells, PGE2 generally promotes the differentiation and expansion of Th17 cells. semanticscholar.org This pro-Th17 effect is primarily mediated through the EP2 and EP4 receptors on T cells. semanticscholar.orglatrobe.edu.au PGE2 signaling, via the cyclic AMP (cAMP) pathway, enhances the expression of the IL-23 receptor on T cells, making them more responsive to the Th17-promoting cytokine IL-23. semanticscholar.org This synergy between PGE2 and IL-23 amplifies the expansion of Th17 cells, which are critical in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. latrobe.edu.au
Th22 Cells: PGE2 also stimulates the production of IL-22, the signature cytokine of Th22 cells. nih.gov Research has shown that PGE2 promotes IL-22 production from both Th17 and Th22 T-cells via its EP2 and EP4 receptors. nih.gov This process involves cAMP-protein kinase A (PKA) signaling and the induction of the aryl hydrocarbon receptor (AHR), a key transcription factor for IL-22 expression. nih.gov This function of PGE2 is crucial in the context of skin inflammation, such as in allergic contact dermatitis. nih.govnih.gov
Table 1: Effects of Prostaglandin E2 on T Helper Cell Differentiation
| T Helper Cell Subset | Primary Effect of PGE2 | Key Mediators and Mechanisms |
|---|---|---|
| Th1 | Inhibition | Suppresses IL-12 production from APCs; Downregulates IL-12 receptor on T cells. researchgate.net |
| Th2 | Promotion (Indirect) | Suppresses Th1 differentiation, thereby shifting the balance toward a Th2 response. researchgate.net |
| Th17 | Promotion/Expansion | Acts via EP2/EP4 receptors; Increases IL-23 receptor expression; Synergizes with IL-23. semanticscholar.orglatrobe.edu.au |
| Th22 | Promotion | Acts via EP2/EP4 receptors; Induces IL-22 production through cAMP-PKA signaling and AHR induction. nih.gov |
Macrophages, highly plastic cells of the innate immune system, can be polarized into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. PGE2 is a significant modulator of this process, although its precise role can be complex and context-dependent.
Recent evidence indicates that PGE2 can promote the polarization of macrophages toward the anti-inflammatory M2 phenotype. nih.govresearchgate.net This is particularly relevant in the context of resolving inflammation and in diseases like atherosclerosis, where M2 macrophages can help mitigate disease progression. nih.gov The promotion of M2 polarization by PGE2 can occur through the activation of the CREB signaling pathway. researchgate.net In some contexts, PGE2 signaling through the EP2 and EP4 receptors can also lead to the production of the anti-inflammatory cytokine IL-10 by macrophages. stemcell.com
However, PGE2 has also been described as having pro-inflammatory effects, and in certain infection models, it can augment M1 polarization and inflammasome activation. frontiersin.org The ultimate effect of PGE2 on macrophage polarization appears to depend on the specific microenvironment, the presence of other signaling molecules, and the expression profile of EP receptors on the macrophages. researchgate.net Potential signaling pathways involved in PGE2-mediated macrophage polarization include CREB, NF-κB, and STAT. nih.gov
Table 2: Prostaglandin E2's Influence on Macrophage Polarization
| Macrophage Phenotype | General Effect of PGE2 | Signaling Pathways Implicated |
|---|---|---|
| M1 (Pro-inflammatory) | Can be enhanced in specific contexts (e.g., certain infections). frontiersin.org | NF-κB, STAT. nih.gov |
| M2 (Anti-inflammatory) | Generally promoted, leading to inflammation resolution. nih.govresearchgate.net | CREB/BDNF/TrkB, EP2/EP4 activation. researchgate.netstemcell.com |
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating and shaping adaptive immune responses. PGE2 significantly influences DC maturation and function.
PGE2 is a key component of cytokine cocktails used for the in vitro maturation of DCs for therapeutic use. nih.gov One of its most critical roles is to modulate the cytokine profile of maturing DCs. PGE2 treatment can inhibit the production of IL-12, a key cytokine for Th1 differentiation, while having a lesser or no inhibitory effect on the production of IL-23, which promotes Th17 responses. latrobe.edu.au This cytokine shift in DCs is a primary mechanism by which PGE2 steers T cell responses away from Th1 and towards Th17. researchgate.netlatrobe.edu.au
Furthermore, PGE2 is known to enhance the migratory capacity of mature DCs. It upregulates the expression of the chemokine receptor CCR7 on the DC surface, which is essential for their migration from peripheral tissues to draining lymph nodes where they can activate naive T cells. However, the effects of PGE2 can be dose-dependent, with some studies suggesting high concentrations may inhibit migration while lower concentrations enhance it. PGE2 can also induce the expression of co-stimulatory molecules like OX40L and CD70 on DCs, boosting their ability to stimulate T cell proliferation.
Table 3: Impact of Prostaglandin E2 on Dendritic Cell Function
| Dendritic Cell Function | Effect of PGE2 | Key Molecular Changes |
|---|---|---|
| Cytokine Production | Skews towards a Th17-promoting profile | Inhibits IL-12 production; Preserves or enhances IL-23 production. latrobe.edu.au |
| Migration | Enhances migration to lymph nodes | Upregulates chemokine receptor CCR7. |
| T Cell Stimulation | Increases T cell stimulatory capacity | Upregulates co-stimulatory molecules (e.g., OX40L, CD70). |
| Antigen Presentation | Modulates surface molecule expression | Can increase expression of MHC class II, CD40, CD80. |
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, critical for early defense against viral infections and tumor cells. PGE2 is predominantly a potent inhibitor of NK cell function. nih.govnih.gov
This suppression occurs at multiple levels. PGE2 directly inhibits the cytotoxic activity of NK cells, reducing their ability to kill target cells. nih.gov This inhibition is mediated through all four EP receptors. nih.gov The compound also suppresses the production and secretion of key NK cell effector cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The suppression of IFN-γ is primarily mediated through the EP4 receptor. nih.gov
Furthermore, PGE2 can impair NK cell migration by blocking their response to various chemokines, an effect largely attributed to signaling through the EP4 receptor. nih.gov In the tumor microenvironment, high levels of PGE2 produced by cancer cells represent a major mechanism of immune evasion, as it cripples the anti-tumor activity of NK cells. nih.gov PGE2 achieves this by downregulating the expression of activating receptors on NK cells, such as NKp44 and NKp30, and by inhibiting signaling pathways like ERK and NF-κB.
Table 4: Inhibitory Effects of Prostaglandin E2 on Natural Killer Cells
| NK Cell Function | Effect of PGE2 | Receptor(s) Involved |
|---|---|---|
| Cytotoxicity | Inhibition | EP1, EP2, EP3, EP4. nih.gov |
| Cytokine Production (IFN-γ, TNF-α) | Inhibition | Primarily EP4 for IFN-γ; EP1, EP2, EP4 for TNF-α. nih.gov |
| Migration | Inhibition | Primarily EP4, and to a lesser extent, EP2. nih.gov |
| Activating Receptor Expression | Downregulation (e.g., NKp44, NKp30) | EP2, EP4. |
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate during chronic inflammation and cancer, where they potently suppress immune responses. PGE2 is a crucial factor in the induction, expansion, and functional activation of MDSCs.
Tumor-derived PGE2 plays an indispensable role in inducing the differentiation of monocytes into monocytic MDSCs (M-MDSCs). This process is often mediated through the EP2 and EP4 receptors. PGE2 signaling in MDSCs upregulates the expression of arginase 1, an enzyme that depletes L-arginine, an amino acid essential for T cell proliferation.
Functionally, PGE2 potentiates the suppressive capacity of MDSCs. For instance, PGE2-treated monocytes, which acquire an MDSC-like phenotype, potently suppress NK cell activity through the production of Transforming Growth Factor-beta (TGF-β). By inducing and activating MDSCs, PGE2 contributes significantly to the establishment of an immunosuppressive tumor microenvironment that facilitates tumor growth and immune evasion.
Table 5: Regulation of Myeloid-Derived Suppressor Cells by Prostaglandin E2
| MDSC Aspect | Role of PGE2 | Key Mechanisms and Outcomes |
|---|---|---|
| Induction/Differentiation | Promotes differentiation from myeloid precursors | Mediated by EP2 and EP4 receptors. |
| Accumulation | Increases accumulation in tumor-bearing hosts | Silencing COX-2 (PGE2 source) reduces MDSC accumulation. |
| Suppressive Function | Enhances suppressive activity | Induces arginase 1; Promotes TGF-β production. |
| Immune Evasion | Contributes to an immunosuppressive microenvironment | MDSCs suppress T cell and NK cell anti-tumor responses. |
The influence of Prostaglandin E2 on B cell function is complex, with studies reporting both inhibitory and, less commonly, stimulatory effects depending on the context of activation.
The predominant effect of PGE2 on B cells appears to be inhibitory. It has been shown to suppress the generation of immunoglobulin-secreting cells from peripheral blood B cells. semanticscholar.org This inhibition can occur through direct action on the B cell or indirectly by suppressing the production of necessary T cell-derived helper factors. semanticscholar.org Signaling through the EP4 receptor, which is induced upon B cell receptor (BCR) activation, has been identified as a key mechanism conveying the growth-suppressive effect of PGE2. This PGE2-EP4 signaling can repress the expression of multiple MHC class II components, which are essential for antigen presentation by B cells.
Table 6: Effects of Prostaglandin E2 on B Cell Function
| B Cell Function | Primary Effect of PGE2 | Key Mechanisms |
|---|---|---|
| Proliferation | Inhibition | Mediated by the EP4 receptor; Acts as a negative feedback regulator of BCR signaling. |
| Immunoglobulin Secretion | Inhibition | Can directly inhibit B cells or indirectly by suppressing T cell help. semanticscholar.org |
| Antigen Presentation | Inhibition | Represses the expression of MHC class II molecules. |
| Activation Sensitivity | Varies with stimulus | B cell sensitivity to inhibition is augmented by immunoglobulin cross-linking. semanticscholar.org |
Mast Cell Activation
Prostaglandin E2 exhibits a dual role in modulating mast cell activity, capable of both inhibitory and activatory functions depending on the context and the specific receptors engaged. Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators upon activation.
Research indicates that PGE2 can inhibit the IgE-mediated release of histamine (B1213489) from human lung mast cells in a concentration-dependent manner. nih.gov This inhibitory effect is primarily mediated through the EP2 receptor, which, when activated, leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov The elevation of cAMP is a key signaling pathway that suppresses mast cell degranulation. nih.gov Furthermore, PGE2 has been shown to have a protective role against hyperosmolar-induced mast cell activation, a mechanism relevant to exercise-induced bronchoconstriction. nih.govplos.org This protection is mediated through both EP2 and EP4 receptors and involves the reduction of calcium influx and the inhibition of MAP kinase signaling. nih.gov
Conversely, under certain conditions, PGE2 can promote mast cell activation. Studies have demonstrated that PGE2 signaling through the EP3 receptor can trigger mast cell degranulation and the release of histamine. oup.com This process is sensitive to pertussis toxin and dependent on extracellular calcium influx, suggesting the involvement of Gi/o proteins. oup.com This EP3-mediated activation of mast cells by PGE2 has been implicated in inflammatory swelling and increased vascular permeability. oup.com
Interestingly, PGE2 can also induce the production of vascular endothelial growth factor (VEGF) from human mast cells without causing degranulation. oup.comnih.gov This effect is mediated by the EP2 receptor and suggests a role for mast cells as a source of angiogenic factors in response to PGE2. oup.comnih.gov
Table 1: Effects of Prostaglandin E2 on Mast Cell Function
| Effect | Mediating Receptor(s) | Key Signaling Pathway | Functional Outcome |
|---|---|---|---|
| Inhibition of IgE-mediated histamine release | EP2 | Increased intracellular cAMP | Suppression of allergic degranulation nih.gov |
| Protection against hyperosmolar activation | EP2, EP4 | Reduced calcium influx, MAP kinase inhibition | Attenuation of non-allergic degranulation nih.gov |
| Induction of degranulation | EP3 | Gi/o-Ca2+ influx/PI3K pathway | Release of inflammatory mediators oup.com |
| VEGF Production (degranulation-independent) | EP2 | Not fully elucidated | Promotion of angiogenesis oup.comnih.gov |
Vascular Physiology and Remodeling
Prostaglandin E2 is a significant modulator of vascular tone and integrity, with its effects being highly dependent on the specific EP receptor subtype expressed in the vascular tissue.
Regulation of Vasodilation and Vascular Permeability
PGE2 is generally recognized as a potent vasodilator. nih.gov This vasodilatory action is primarily mediated through the activation of EP2 and EP4 receptors. nih.govahajournals.org Activation of these receptors in vascular smooth muscle cells leads to an increase in intracellular cAMP, resulting in relaxation and a decrease in blood pressure. nih.govencyclopedia.pub The EP4 receptor-mediated vasodilation can also involve the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide, a powerful vasodilator. nih.govahajournals.org
In contrast, activation of the EP1 and EP3 receptors can lead to vasoconstriction and an increase in systemic blood pressure. nih.govencyclopedia.pub
PGE2 also plays a critical role in regulating vascular permeability. nih.gov The activation of EP2 and EP4 receptors can induce vasodilation in mural cells, which in turn increases local blood flow and contributes to hyper-permeability. nih.gov Conversely, the activation of the EP3 receptor can enhance the endothelial barrier, leading to a decrease in permeability. nih.gov This dual regulation highlights the complex interplay of PGE2 receptor signaling in controlling the passage of fluids and molecules across blood vessels during processes like inflammation. nih.gov
Table 2: Prostaglandin E2 Receptor Functions in Vascular Regulation
| Receptor | Primary Effect on Vascular Tone | Effect on Vascular Permeability |
|---|---|---|
| EP1 | Vasoconstriction | Not well-defined |
| EP2 | Vasodilation ahajournals.org | Increased permeability nih.gov |
| EP3 | Vasoconstriction nih.gov | Decreased permeability nih.gov |
| EP4 | Vasodilation ahajournals.org | Increased permeability nih.gov |
Pulmonary Vascular Homeostasis
In the pulmonary circulation, Prostaglandin E2 plays a crucial role in maintaining vascular homeostasis and preventing pathological remodeling. nih.govencyclopedia.pub Emerging evidence suggests that PGE2 and its receptors are involved in regulating pulmonary vascular tone and structure. nih.govresearchgate.net
Studies in animal models have shown that endogenously produced PGE2, through the enzyme microsomal PGE2 synthase-1 (mPGES-1), protects the pulmonary vasculature from remodeling during allergen-induced inflammation. nih.govoup.com In the absence of PGE2, there is a marked increase in the thickness of intrapulmonary vessels and the number of vascular smooth muscle cells. nih.govoup.com This protective effect appears to be mediated by more than one EP receptor subtype. nih.gov
Bone Remodeling and Homeostasis
Prostaglandin E2 is a key local regulator of bone metabolism, exhibiting a bimodal effect by stimulating both bone resorption and bone formation. pnas.orgpnas.org This dual activity is critical for the continuous process of bone remodeling, which is essential for maintaining bone mass and strength. pnas.orgpnas.org
Osteoclast Differentiation and Bone Resorption Modulation
PGE2 is a potent stimulator of bone resorption, a process carried out by osteoclasts. nih.gov However, its effect on osteoclast formation and activity is often indirect, mediated through other cell types, primarily osteoblasts. nih.gov PGE2 stimulates osteoblasts to produce factors that promote the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. nih.gov
Research has shown that PGE2 can synergistically enhance osteoclastic differentiation induced by Receptor Activator for NF-κB Ligand (RANKL) through the EP2 and EP4 receptors on osteoclast precursor cells. nih.gov This enhancement involves the cAMP-dependent protein kinase A (PKA) pathway, which can cross-talk with RANKL signaling. nih.gov Specifically, PKA can phosphorylate and activate TAK1, a key kinase in the RANKL signaling cascade. nih.gov
Interestingly, some studies suggest that PGE2 can have a direct inhibitory effect on the bone-resorbing activity of isolated mature osteoclasts, an effect thought to be mediated mainly through the EP4 receptor. nih.gov This highlights the complexity of PGE2's role, where it can promote the formation of osteoclasts while potentially inhibiting the activity of already mature cells. In human cell cultures, PGE2 has been observed to inhibit osteoclast formation through the production of an inhibitory factor from osteoclast precursors. oup.com
Osteoblast Function and Bone Formation Processes
In addition to its role in bone resorption, Prostaglandin E2 also stimulates bone formation by acting on osteoblasts, the cells responsible for synthesizing new bone matrix. pnas.orgpnas.org Repeated administration of PGE2 has been shown to increase bone formation in various animal models. pnas.org
The anabolic (bone-building) effects of PGE2 are primarily mediated through the EP4 receptor. pnas.orgpnas.org Activation of the EP4 receptor in bone marrow cells induces the expression of Runx2/Cbfa1, a critical transcription factor for osteoblast differentiation, and enhances the formation of mineralized nodules, indicative of new bone formation. pnas.org Selective activation of the EP4 receptor has been shown to restore bone mass and strength in models of osteoporosis. pnas.orgpnas.org While the EP2 receptor is also coupled to cAMP production, its role in PGE2-induced bone formation appears to be less significant than that of EP4. pnas.org
Histomorphometric analysis has revealed that EP4 activation leads to significant increases in cancellous bone volume, osteoid formation, and the number of osteoblasts. pnas.org This indicates that the EP4-mediated pathway promotes de novo bone formation. pnas.org
Table 3: Role of Prostaglandin E2 in Bone Remodeling
| Process | Primary Target Cell | Key Receptor(s) | Mechanism of Action |
|---|---|---|---|
| Bone Resorption | Osteoclast Precursors (via Osteoblasts) | EP2, EP4 | Enhances RANKL-induced differentiation via PKA/TAK1 pathway nih.govnih.gov |
| Bone Formation | Osteoblasts/Bone Marrow Stromal Cells | EP4 | Induces osteoblast differentiation via Runx2/Cbfa1 expression pnas.orgpnas.org |
Musculoskeletal System Biology
Prostaglandin E2 plays a critical role in the growth, repair, and communication within the musculoskeletal system. It is a key regulator of both muscle development and the intricate signaling pathways that exist between bone and muscle tissues.
Prostaglandin E2 is a significant modulator of myogenesis, the process of forming skeletal muscle tissue. It is involved in both the proliferation of myoblasts (muscle precursor cells) and their subsequent differentiation and fusion into mature muscle fibers. nih.govnih.gov Research has demonstrated that PGE2, the most abundant prostaglandin in mammalian tissues, accelerates myogenic differentiation and fusion. nih.gov This prostanoid is essential for the increased proliferation of myoblasts that occurs in response to mechanical stimuli like stretching. nih.gov
Following a muscle injury, a complex inflammatory response is initiated, during which PGE2 is synthesized and secreted into the stem-cell niche. pnas.org This release of PGE2 directly targets muscle stem cells (MuSCs), also known as satellite cells, leading to their robust proliferation, a critical step for myofiber repair and regeneration. pnas.orgpnas.org The signaling is primarily mediated through the EP4 receptor, a specific G-protein coupled receptor for PGE2. nih.govpnas.org Studies have shown that freshly isolated MuSCs express high levels of EP4 receptor mRNA, indicating their high responsiveness to PGE2. pnas.org
The significance of PGE2 in muscle repair is underscored by the fact that nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit PGE2 synthesis, can hinder muscle regeneration and result in weaker muscles. pnas.org Conversely, a single treatment with PGE2 to injured muscles has been shown to dramatically accelerate muscle repair and the recovery of strength. pnas.org In vitro studies using a muscle damage model have shown that a 50nM concentration of PGE2 can significantly attenuate muscle damage and promote the regeneration of myotubes. researchgate.net
Table 1: Effects of Prostaglandin E2 on Skeletal Muscle Cells
| Process | Effect of PGE2 | Key Mediator |
|---|---|---|
| Myoblast Proliferation | Promotes proliferation by accelerating the G1-S phase transition in the cell cycle. nih.gov | EP4 Receptor nih.gov |
| Myogenic Differentiation | Accelerates differentiation and fusion of myoblasts. nih.govnih.gov | - |
| Muscle Regeneration | Augments regeneration by inducing muscle stem cell expansion. pnas.orgpnas.org | EP4 Receptor pnas.org |
The anatomical proximity of bone and muscle facilitates a complex biochemical communication, a concept known as bone-muscle crosstalk. nih.govnih.gov Prostaglandin E2 has emerged as a key signaling molecule in this interaction, particularly in signaling from bone to muscle. nih.gov Osteocytes, the most abundant cell type in bone, are mechanosensitive cells that produce and secrete various factors in response to mechanical loading. nih.gov One of the major factors secreted by osteocytes is PGE2. nih.gov
This osteocyte-derived PGE2 can travel to adjacent muscle tissue and influence its function. nih.gov In vitro studies have shown that conditioned media from osteocyte-like cells can stimulate myogenic differentiation, and this effect is closely mimicked by PGE2. nih.govnih.gov This suggests that PGE2 is a specific and important modulator of signaling from bone to muscle, influencing muscle function and development. nih.gov This communication is thought to be a part of a molecular coupling that complements the well-established mechanical relationship between bone and muscle. nih.gov
Table 2: Prostaglandin E2 in Bone-Muscle Communication
| Originating Cell | Signaling Molecule | Target Cell | Observed Effect |
|---|
Renal Physiological Functions
In the kidneys, Prostaglandin E2 is a crucial local regulator of hemodynamics and electrolyte and water balance. It fine-tunes renal function by modulating transport processes in the tubules and controlling blood flow and filtration at the glomerulus.
Prostaglandin E2 plays a significant role in the regulation of water and sodium transport within the renal tubules, particularly in the collecting duct, which is a critical segment for determining the final urine volume and concentration. researchgate.netnih.gov PGE2 is synthesized at high rates throughout the nephron and collecting duct system and acts as an important local factor modulating water reabsorption. nih.gov
The effects of PGE2 on water transport are complex, primarily acting as a counter-regulator to the action of arginine vasopressin (AVP), the main hormone responsible for water reabsorption. researchgate.netnih.gov PGE2 can inhibit the hydroosmotic effect of vasopressin, thereby reducing water reabsorption. nih.gov This action is mediated through its various EP receptors. For instance, activation of the EP1 and EP3 receptors in the collecting duct can inhibit AVP-stimulated water reabsorption. nih.gov
Regarding sodium transport, PGE2 has been shown to directly inhibit net sodium transport in the cortical and outer medullary collecting tubules. nih.gov It achieves this by inhibiting the efflux of sodium out of the lumen, without affecting its backflux. nih.gov This effect is dose-dependent and reversible, suggesting that PGE2 can modulate sodium transport in vivo to contribute to the final regulation of sodium excretion. nih.gov Furthermore, fluid shear stress in the collecting duct, which increases with high dietary sodium intake, can induce the release of PGE2, which in turn regulates flow-stimulated sodium reabsorption and potassium secretion. physiology.org In the proximal tubule, PGE2 has been found to increase fluid reabsorption and the expression of sodium-potassium ATPase. researchgate.net
Table 3: Effects of Prostaglandin E2 on Renal Tubular Transport
| Nephron Segment | Effect on Water Transport | Effect on Sodium Transport | Mediating Receptors |
|---|---|---|---|
| Collecting Duct | Inhibits AVP-stimulated water reabsorption. nih.govnih.gov | Inhibits net sodium transport by reducing efflux. nih.gov | EP1, EP3 nih.gov |
Prostaglandin E2 is a key modulator of renal hemodynamics, influencing both glomerular filtration rate (GFR) and vascular resistance within the kidney. nih.gov It primarily acts as a vasodilator in the renal vasculature, particularly affecting the afferent arteriole, the small artery that supplies blood to the glomerulus. droracle.ainih.gov This vasodilatory effect helps to maintain renal blood flow and GFR. nih.govdroracle.ai
The protective role of PGE2 becomes especially important in states of renal vasoconstriction, such as during hypoperfusion, where it counteracts the effects of vasoconstrictors like angiotensin II. droracle.ainih.gov In such conditions, the kidney increases the production of vasodilatory prostaglandins (B1171923) to preserve glomerular filtration. droracle.ai
Interestingly, PGE2 can have biphasic effects on the afferent arteriole. ahajournals.org At lower concentrations, it causes vasodilation, mediated by the EP4 receptor. ahajournals.org However, at higher concentrations, it can induce vasoconstriction, an effect mediated by the EP3 receptor. ahajournals.org This dual action allows for fine control of glomerular hemodynamics. PGE2 is also involved in a feedback mechanism known as connecting tubule glomerular feedback (CTGF), where it acts as a mediator, with its EP4 receptor being crucial for this process. nih.gov
Table 4: Hemodynamic Effects of Prostaglandin E2 in the Glomerulus
| Parameter | Effect of PGE2 | Mechanism of Action |
|---|---|---|
| Glomerular Filtration Rate (GFR) | Maintains GFR, especially during vasoconstriction. nih.govdroracle.ai | Vasodilation of the afferent arteriole. droracle.ai |
| Renal Blood Flow | Increases renal blood flow. nih.gov | Vasodilation of renal vasculature. nih.gov |
Gastrointestinal Tract Integrity and Functional Regulation
Throughout the gastrointestinal (GI) tract, Prostaglandin E2 is a pivotal molecule for maintaining mucosal integrity and regulating various physiological functions. nih.govnih.gov It is considered one of the most important biologically active prostanoids for the normal functioning of the gut. nih.gov
PGE2 plays a crucial role in protecting the GI mucosa from damage. It achieves this through several mechanisms, including the stimulation of mucus and bicarbonate secretion, which form a protective barrier against gastric acid and other irritants. nih.gov The stimulation of mucus secretion is mediated through EP3 and EP4 receptors. nih.gov PGE2 also helps prevent acid-reflux esophagitis and gastric lesions induced by agents like indomethacin, primarily through the EP1 receptor. nih.gov
In addition to its protective roles, PGE2 regulates GI motility. For example, it can inhibit gastric contraction via the EP1 receptor and suppress intestinal motility through the EP4 receptor, which can help in preventing bacterial invasion. nih.gov In the context of inflammation, PGE2's role is complex. While it is implicated in the pathophysiology of inflammatory bowel diseases, it can also promote the restitution of colitis through EP4 receptors on immune cells. nih.govbiorxiv.org It can also down-regulate the immune response as part of its protective mechanism. nih.gov
Table 5: Functions of Prostaglandin E2 in the Gastrointestinal Tract
| Function | Specific Action | Mediating Receptors |
|---|---|---|
| Mucosal Protection | Stimulates mucus and bicarbonate secretion. nih.gov | EP3, EP4 nih.gov |
| Prevents acid-reflux esophagitis and gastric lesions. nih.gov | EP1 nih.gov | |
| Motility Regulation | Inhibits gastric contraction. nih.gov | EP1 nih.gov |
| Suppresses intestinal motility. nih.gov | EP4 nih.gov |
Endocrine Pancreatic Function and Glucose-Stimulated Insulin (B600854) Secretion
Prostaglandin E2 (PGE2) is a significant endogenous modulator of pancreatic islet function, primarily acting as an inhibitor of glucose-stimulated insulin secretion (GSIS). elifesciences.orgnih.gov This regulatory role is implicated in the pathophysiology of type 2 diabetes (T2D), where PGE2 contributes to β-cell dysfunction. elifesciences.orgelifesciences.org Research has demonstrated that PGE2 is the most prevalent prostaglandin in pancreatic islets. elifesciences.org Its synthesis is stimulated by glucose, creating a negative feedback loop that tempers insulin release. nih.gov
The mechanism of inhibition involves specific G protein-coupled receptors, with the Prostaglandin E2 receptor EP3 subtype being a key player. nih.govbiorxiv.org The gene for the EP3 receptor, Ptger3, is often upregulated in diabetic islets. nih.gov When PGE2 binds to the EP3 receptor, it couples to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This reduction in cAMP blunts the insulin secretion that would typically be stimulated by glucose. nih.gov Studies using inhibitors of PGE2 synthesis, such as sodium salicylate, have shown that blocking its production enhances glucose-induced insulin secretion, an effect that can be reversed by the addition of exogenous PGE2. diabetesjournals.org
Recent investigations have further elucidated the molecular pathways, showing that PGE2 inhibits voltage-gated potassium (Kv) 2.2 channels in pancreatic β-cells. elifesciences.orgnih.gov This action, mediated through the EP2/4 receptors and an increase in PKA activity, ultimately curtails insulin secretion. elifesciences.orgnih.gov While elevated PGE2 production and EP3 expression are linked to β-cell dysfunction in T2D, some evidence suggests that upregulated PGE2 synthesis in non-diabetic obesity may be part of an adaptive response by β-cells to insulin resistance. biorxiv.orgacs.org Dysfunction appears to arise when both the ligand (PGE2) and the EP3 receptor are highly expressed concurrently. biorxiv.orgacs.org
Table 1: Research Findings on PGE2 and Insulin Secretion
| Finding | Model System | Key Implication | Reference(s) |
|---|---|---|---|
| PGE2 acts as an endogenous inhibitor of Glucose-Stimulated Insulin Secretion (GSIS). | Mouse models, human islets, INS-1(832/13) cells | Establishes the primary role of PGE2 in pancreatic function. | elifesciences.orgelifesciences.org |
| The EP3 receptor is induced in diabetic islets and negatively regulates GSIS by decreasing cAMP. | BTBR mice, diabetic islets | Identifies the key receptor and intracellular signaling pathway for PGE2's inhibitory effect. | nih.gov |
| PGE2 inhibits GSIS by modulating Kv2.2 channels via an EP2/4-PKA signaling pathway. | HEK293T cells, INS-1(832/13) cells, mouse islets | Reveals a specific ion channel mechanism for PGE2's action. | elifesciences.orgnih.gov |
| Inhibition of PGE synthesis augments glucose-induced insulin secretion. | Cultured neonatal rat pancreatic cells | Demonstrates that endogenous PGE2 tonically suppresses insulin release. | diabetesjournals.org |
Hematopoiesis: Stem Cell Homing, Engraftment, Survival, and Expansion
Prostaglandin E2 plays a critical multifaceted role in regulating hematopoietic stem cell (HSC) homeostasis and function. nih.gov It has been identified as a key molecule that enhances the efficacy of hematopoietic transplantation by improving HSC homing, engraftment, survival, and proliferation. nih.govnih.gov Short-term ex vivo exposure of both mouse and human HSCs to PGE2 results in an increased frequency of long-term repopulating cells. nih.govresearchgate.net This treatment confers a competitive advantage to the HSCs, which is maintained even through serial transplantation, leading to full multilineage reconstitution. nih.govnih.gov
The mechanisms underlying these enhancements are multifaceted. PGE2 significantly improves HSC homing to the bone marrow by upregulating the expression of the chemokine receptor CXCR4. nih.govnih.gov The CXCR4 receptor is crucial for the migration of HSCs toward its ligand, stromal cell-derived factor-1α (SDF-1α), which is abundant in the bone marrow microenvironment. nih.gov Beyond homing, PGE2 directly promotes HSC survival by increasing the expression of the anti-apoptotic protein Survivin and reducing the activity of intracellular caspase-3. nih.govnih.gov This anti-apoptotic effect is a key contributor to the expansion of the HSPC pool and is particularly beneficial in settings of injury, such as after radiation. oup.com
Furthermore, PGE2 stimulates HSCs to enter and progress through the cell cycle, thereby promoting their proliferation and expansion. nih.govnih.gov This effect on self-renewal has been observed in various models, including zebrafish and murine systems. nih.govashpublications.org A brief, two-hour pulse of PGE2 has been shown to induce long-lasting chromatin changes in short-term HSCs, permanently altering their epigenetic state to confer long-term engraftment properties. ashpublications.org PGE2 signaling in this context often involves its EP4 receptor, which is expressed on various stromal cell populations within the bone marrow niche that regulate HSC function. frontiersin.org
Table 2: Effects of PGE2 on Hematopoietic Stem Cell Functions
| Function | Key Mechanism | Outcome | Reference(s) |
|---|---|---|---|
| Homing | Upregulation of CXCR4 mRNA and surface expression. | Enhanced migration of HSCs to bone marrow in response to SDF-1α. | nih.govnih.govresearchgate.net |
| Survival | Increased expression of Survivin; reduction of active caspase-3. | Decreased HSC apoptosis, leading to increased cell numbers. | nih.govnih.govoup.com |
| Expansion/Proliferation | Stimulation of entry into and progression through the cell cycle. | Amplification of multipotent progenitors and increased HSC frequency. | nih.govnih.gov |
| Engraftment | A combination of enhanced homing, survival, and self-renewal. | Increased long-term repopulating cell (LTRC) and competitive repopulating unit (CRU) frequency. | nih.govnih.govresearchgate.net |
| Self-Renewal | Induction of long-term chromatin changes. | A short pulse of PGE2 confers long-term engraftment properties to short-term HSCs. | ashpublications.org |
Intestinal Stem Cell Proliferation and Differentiation
In the gastrointestinal tract, Prostaglandin E2 is a crucial mediator of epithelial integrity and repair following injury. nih.gov It plays a significant role in regulating the survival, proliferation, and differentiation of intestinal stem cells (ISCs). nih.gov Following tissue damage, such as that caused by radiation, PGE2 produced via the cyclooxygenase-1 (Cox-1) enzyme promotes the survival and subsequent proliferation of crypt stem cells, which are essential for regenerating the intestinal lining. nih.gov
A primary role of PGE2 in intestinal repair is to drive the differentiation of ISCs or progenitor cells into a specialized, transient cell type known as wound-associated epithelial (WAE) cells. nih.govembopress.org These cells are critical for forming an initial barrier over the wounded area. nih.gov This differentiation process is directly stimulated by PGE2 signaling through its EP4 receptor (Ptger4) on the epithelial cells. nih.govnih.gov In the absence of this PGE2-EP4 signaling, epithelial progenitors default to an enterocyte differentiation pathway, and wound repair is impaired. nih.govnih.gov
The PGE2-driven formation of WAE cells represents a form of adaptive cellular reprogramming necessary for proper tissue repair. nih.gov This process is triggered by nuclear β-catenin signaling but occurs independently of the canonical Wnt signaling pathway that typically maintains stemness. nih.govembopress.org Research using in vitro organoid cultures has shown that PGE2 treatment is sufficient to induce a cellular state that is morphologically and transcriptionally almost identical to WAE cells found in vivo. nih.gov This differentiation is a dominant and seemingly permanent state, highlighting PGE2's power to direct cell fate in the context of intestinal injury. nih.govembopress.org PGE2 has also been shown to support the expansion of Lgr5+ colonic stem cells and upregulate stem-cell-related genes like Sox9 and Axin2. oup.com
Table 3: Influence of PGE2 on Intestinal Stem Cell Fate
| Process | Key Mediator/Pathway | Outcome | Reference(s) |
|---|---|---|---|
| Stem Cell Survival | Increased Cox-1 expression and subsequent PGE2 production post-injury. | Promotes the survival and proliferation of crypt stem cells after damage. | nih.gov |
| WAE Cell Differentiation | PGE2 signaling through the EP4 receptor on epithelial stem/progenitor cells. | Drives differentiation into wound-associated epithelial (WAE) cells, which are essential for initial wound closure. | nih.govembopress.orgnih.gov |
| Cell Fate Determination | Activation of nuclear β-catenin signaling, independent of canonical Wnt pathway. | WAE cell differentiation becomes the dominant cell fate over enterocyte differentiation during wound repair. | nih.govembopress.org |
| Stem Cell Expansion | Upregulation of Wnt-targeted stem/progenitor cell marker genes. | Promotes the expansion of Lgr5+ colonic stem cells. | oup.com |
Pathophysiological Mechanisms Involving Prostaglandin E2
Chronic Inflammation and its Aberrant Activation Pathways
PGE2 is a key mediator in the transition from acute to chronic inflammation. researchgate.net In chronic inflammatory states, there is a sustained upregulation of COX-2, leading to excessive production of PGE2. arvojournals.org This elevated PGE2 signaling can perpetuate the inflammatory response through several mechanisms.
PGE2 modulates the functions of various immune cells. It can promote the differentiation of T helper 1 (Th1) and Th17 cells, both of which are critical drivers of chronic inflammation. nih.govscispace.com This is achieved through the activation of its receptors, EP2 and EP4, which leads to the production of pro-inflammatory cytokines such as interleukin (IL)-23 and IL-22. researchgate.netnih.gov Additionally, PGE2 can enhance the survival and activation of mast cells via the EP3 receptor, further contributing to the inflammatory milieu. researchgate.netnih.gov
The aberrant activation of PGE2 pathways in chronic inflammation can also involve a feedback loop. Pro-inflammatory cytokines, such as IL-1β and tumor necrosis factor-alpha (TNF-α), can further induce COX-2 expression, creating a self-perpetuating cycle of inflammation. nih.govemory.edu This sustained inflammatory environment can lead to tissue damage and is a recognized risk factor for the development of other pathologies, including cancer. nih.gov
Autoimmune Disease Pathogenesis and Exacerbation
The pro-inflammatory functions of PGE2 are also deeply implicated in the pathogenesis and exacerbation of autoimmune diseases. nih.gov In conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, elevated levels of PGE2 contribute to the breakdown of immune tolerance and the persistent attack on self-tissues. nih.gov
PGE2 signaling, particularly through the EP2 and EP4 receptors, has been shown to drive the expansion and pathogenic activity of Th1 and Th17 cells, which are key players in many autoimmune disorders. nih.govscispace.com For instance, in rheumatoid arthritis, PGE2 activity on antigen-presenting cells can lead to an upregulation of IL-23, which in turn promotes the expansion of pathogenic Th17 cells. nih.gov Similarly, in a murine model of multiple sclerosis, PGE2/EP4 signaling was found to be crucial for the development of the disease. nih.gov
The role of PGE2 in autoimmune diseases is complex, as it can also exhibit some immunosuppressive effects. nih.gov However, the cumulative evidence suggests that in the context of established autoimmunity, its pro-inflammatory actions predominate, contributing to disease progression and severity. nih.gov This is supported by findings that mice deficient in the EP4 receptor show reduced severity of collagen-induced arthritis. hopkinsarthritis.org
Cancer Progression and the Tumor Microenvironment
PGE2 is a critical mediator in the tumor microenvironment, where it influences cancer progression through multiple mechanisms, including promoting cell proliferation, invasion, angiogenesis, and suppressing the anti-tumor immune response. nih.govmdpi.comnih.gov
Elevated levels of PGE2 are found in various human malignancies and are associated with increased tumor growth and invasion. nih.govmdpi.com PGE2 can directly stimulate cancer cell proliferation and survival by activating signaling pathways such as the PI3K/AKT and β-catenin pathways through its EP2 and EP4 receptors. mdpi.comresearchgate.net
Furthermore, PGE2 promotes cancer cell motility, invasion, and metastasis. nih.govnih.gov It can induce changes in cell shape and the formation of actin filaments, which are crucial for cell movement. researchgate.net By acting on its receptors, PGE2 can initiate intracellular signaling cascades that lead to the expression of genes involved in invasion and metastasis. nih.gov
The formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis) is essential for tumor growth and metastasis. PGE2 is a potent inducer of both processes. nih.govoncotarget.com
PGE2 stimulates angiogenesis by promoting the expression of vascular endothelial growth factor (VEGF)-A in both tumor and stromal cells. oncotarget.comahajournals.org This effect is primarily mediated through the EP2 and EP3 receptors. oncotarget.com
Similarly, PGE2 promotes lymphangiogenesis by upregulating the expression of lymphangiogenic growth factors VEGF-C and VEGF-D in tumor-associated macrophages and fibroblasts. oncotarget.comahajournals.org This process is largely driven by signaling through the EP3 and EP4 receptors. ahajournals.orgnih.govnih.govresearchgate.net The formation of new lymphatic vessels provides a route for cancer cells to metastasize to lymph nodes and distant organs. nih.govresearchgate.net
A key aspect of PGE2's pro-tumoral activity is its ability to suppress the anti-tumor immune response, allowing cancer cells to evade immune surveillance. nih.govfrontiersin.orgnih.gov PGE2 creates an immunosuppressive microenvironment through several mechanisms.
It can inhibit the function of cytotoxic T lymphocytes and natural killer (NK) cells, which are crucial for killing cancer cells. mdpi.comfrontiersin.org PGE2 can also suppress the differentiation and maturation of dendritic cells, which are critical for initiating an anti-tumor immune response. nih.gov
Furthermore, PGE2 promotes the expansion and activity of immunosuppressive immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). frontiersin.orgnih.govtandfonline.com MDSCs, in particular, are potent suppressors of T cell immunity, and PGE2 plays a key role in their development and recruitment to the tumor microenvironment. tandfonline.com
Recent evidence indicates that PGE2 can also contribute to carcinogenesis through epigenetic mechanisms. nih.gov In gastric cancer, for example, PGE2 has been shown to induce the expression of DNA methyltransferase 3B (DNMT3B), a key enzyme involved in DNA methylation. researchgate.netthno.org This can lead to the hypermethylation and silencing of tumor suppressor genes, thereby promoting tumor growth. nih.govresearchgate.netthno.org
PGE2 can also modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. In the context of gastric cancer, PGE2 has been shown to suppress the expression of miR-149 in cancer-associated fibroblasts. nih.gov This leads to increased production of IL-6, a pro-inflammatory cytokine that promotes tumor development. nih.gov
Interactive Data Tables
PGE2's Role in Cellular Processes
| Cellular Process | Key Mediators | Receptor(s) Involved | Outcome |
| Cell Proliferation | PI3K/AKT, β-catenin | EP2, EP4 | Increased tumor cell growth |
| Cell Invasion & Metastasis | Actin filament formation | EP receptors | Enhanced cancer cell motility |
| Angiogenesis | VEGF-A | EP2, EP3 | New blood vessel formation |
| Lymphangiogenesis | VEGF-C, VEGF-D | EP3, EP4 | New lymphatic vessel formation |
| Immune Evasion | MDSCs, Tregs | EP2, EP4 | Suppression of anti-tumor immunity |
PGE2's Impact on Immune Cells
| Immune Cell Type | Effect of PGE2 | Key Receptor(s) |
| T helper 1 (Th1) cells | Promotes differentiation | EP2, EP4 |
| T helper 17 (Th17) cells | Promotes proliferation | EP2, EP4 |
| Mast cells | Enhances survival and activation | EP3 |
| Cytotoxic T lymphocytes | Inhibits function | - |
| Natural Killer (NK) cells | Inhibits function | EP2 |
| Dendritic cells | Suppresses differentiation and maturation | EP2, EP4 |
| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes expansion and activity | EP4 |
Cancer Stem Cell Phenotypes and Prostaglandin (B15479496) E2 Signaling
Prostaglandin E2 (PGE2) signaling is a critical factor in the tumor microenvironment that fosters the development and maintenance of cancer stem cell (CSC) phenotypes. nih.govscispace.com As a primary mediator of the oncogenic effects of cyclooxygenase-2 (COX-2), PGE2 contributes to nearly all major cancer hallmarks, including the sustenance of CSC characteristics. nih.gov Research indicates that mesenchymal stem cells (MSCs), when stimulated by cancer cells, create a CSC niche through PGE2 signaling. aacrjournals.orgnih.gov Carcinoma cell-derived interleukin-1 (IL-1) induces MSCs to secrete PGE2. aacrjournals.orgnih.gov This PGE2 then acts in both an autocrine fashion on the MSCs and a paracrine fashion on carcinoma cells. This signaling cascade leads to the activation of β-catenin signaling and the subsequent formation of cancer stem cells. aacrjournals.orgnih.gov
In breast cancer, two distinct CSC populations are identified by either CD44+/CD24- cell surface markers or increased aldehyde dehydrogenase (ALDH) activity. scispace.com Studies have shown that fibroblasts secreting high levels of PGE2 enhanced tumor growth and increased the proportion of CD44+/CD24- cells. nih.gov The ability of these cells to secrete PGE2 was directly associated with the expansion of this specific breast cancer stem cell population in vivo. nih.gov The PGE2 receptors EP2 and EP4 are particularly important in mediating these effects in breast cancer. nih.govbohrium.com
| Research Finding | Mechanism | Cancer Type | Reference |
| Creation of a CSC Niche | Cancer cell-derived IL-1 stimulates MSCs to secrete PGE2, which activates β-catenin signaling in carcinoma cells. | General Carcinoma | aacrjournals.orgnih.gov |
| Promotion of CSC Phenotype | PGE2 signaling contributes to the maintenance of CSC characteristics. | General Cancer | nih.gov |
| Expansion of Breast CSCs | Fibroblast-secreted PGE2 increases the population of CD44+/CD24- breast cancer cells. | Breast Cancer | nih.gov |
| Induction of ALDH1 Expression | PGE2 signaling increases the expression of ALDH1, a marker for cancer stem cells. | Colon Cancer (LoVo cells) | aacrjournals.org |
Pulmonary Vascular Disorders: Role in Pulmonary Hypertension
Prostaglandin E2 (PGE2) and its signaling pathways play a significant, though complex, role in the pathophysiology of pulmonary hypertension (PH). nih.govresearchgate.netnih.gov PH, often a complication of conditions like chronic obstructive pulmonary disease (COPD), is characterized by the narrowing and thickening of pulmonary arteries, leading to increased pulmonary vascular resistance and right ventricular dysfunction. nih.govresearchgate.netnih.gov The underlying cause is pulmonary vascular remodeling, a process influenced by chronic inflammation and hypoxia. researchgate.netnih.gov
PGE2 and its four G-protein coupled receptors (EP1, EP2, EP3, and EP4) are involved in regulating pulmonary vascular homeostasis and remodeling. nih.govnih.govencyclopedia.pub The effects of PGE2 are receptor-specific and can be either beneficial or detrimental.
EP1 and EP3 Receptors: Activation of these receptors generally leads to vasoconstriction and an increase in systemic blood pressure. nih.govencyclopedia.pub
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation increases intracellular cyclic AMP (cAMP) levels, leading to vasodilation. nih.govencyclopedia.pub The hypotensive effect of PGE2 is primarily achieved through EP2 and EP4. nih.govencyclopedia.pub
In the context of PH, the EP4 receptor appears to be a promising therapeutic target. PGE2, acting through EP4, has been shown to inhibit the proliferation and migration of human airway smooth muscle cells, which could ameliorate airway remodeling. nih.govencyclopedia.pub While prostacyclin (PGI2) and its analogues are currently used to treat PH due to their anti-proliferative and anti-inflammatory properties, PGE2 signaling offers an alternative pathway for intervention. nih.govresearchgate.netnih.gov
| PGE2 Receptor | Primary Signaling Pathway | Effect on Vasculature | Role in Pulmonary Hypertension |
| EP1 | Gq protein coupling, increases intracellular Ca2+ | Vasoconstriction, raises blood pressure | Contributes to increased vascular resistance |
| EP2 | Gs protein coupling, increases cAMP | Vasodilation, hypotensive effect | Role in PH is not fully clear, may promote SMC proliferation |
| EP3 | Gi protein coupling, inhibits cAMP | Vasoconstriction, raises blood pressure | May contribute to increased vascular resistance |
| EP4 | Gs protein coupling, increases cAMP | Vasodilation, hypotensive effect | May be protective by inhibiting vascular remodeling |
Metabolic Disorders: Insights into Beta-Cell Dysfunction in Diabetes
Prostaglandin E2 signaling is increasingly recognized as a key contributor to pancreatic β-cell dysfunction in type 2 diabetes (T2D). elifesciences.orgelifesciences.org T2D is characterized by a failure of β-cells to secrete adequate amounts of insulin (B600854) to overcome peripheral insulin resistance. diabetesjournals.org PGE2 acts as an endogenous inhibitor of glucose-stimulated insulin secretion (GSIS). elifesciences.orgelifesciences.org
The primary mechanism for this inhibition involves the Prostaglandin E receptor 3 (EP3). In diabetic conditions, the gene for the EP3 receptor is often upregulated in pancreatic islets. nih.gov The EP3 receptor couples to the inhibitory G-protein (Gi), which, when activated by PGE2, decreases intracellular cAMP levels. nih.gov This reduction in cAMP blunts the ability of the β-cell to secrete insulin in response to glucose. nih.gov Furthermore, increased EP3 signaling can antagonize the beneficial effects of glucagon-like peptide-1 (GLP-1), a hormone that normally potentiates GSIS. nih.gov
Recent studies have also identified a role for the EP2 and EP4 receptors in modulating β-cell function through a different pathway. PGE2, via the EP2/4 receptors, can inhibit Kv2.2 potassium channels. elifesciences.orgelifesciences.org This action alters the electrical activity of the β-cell, ultimately contributing to the inhibition of GSIS. elifesciences.orgelifesciences.org Therefore, while EP3 activation is a primary driver of dysfunction, the entire PGE2 signaling axis within the islet is complex and multifaceted.
| PGE2-Related Factor | Observation in Diabetic Islets | Functional Consequence | Reference |
| PGE2 Levels | Upregulated in diabetes | Mediates inflammation and inhibits insulin secretion | elifesciences.orgdiabetesjournals.org |
| EP3 Receptor | Expression is increased | Couples to Gi protein, decreases cAMP, and blunts GSIS | nih.gov |
| EP3 Antagonism | Promotes β-cell proliferation and survival | Improves β-cell mass and function in mouse models | diabetesjournals.org |
| EP2/4 Receptors | Mediate inhibition of Kv2.2 channels | Abrogates GSIS by altering β-cell electrical activity | elifesciences.orgelifesciences.org |
Bone-Related Pathologies: Contributions to Osteoarthritis
Prostaglandin E2 is a major catabolic mediator implicated in the pathogenesis of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation. nih.govnih.gov Elevated levels of PGE2 are found in the synovial fluid and cartilage of patients with OA, suggesting its active role in the disease process. nih.govoup.com
The detrimental effects of PGE2 in OA are multifaceted. It exerts a significant anti-anabolic effect on human articular cartilage by inhibiting the synthesis of proteoglycans, which are essential components of the cartilage matrix. nih.govoup.comelsevierpure.com This inhibition is achieved in part by suppressing the gene expression of aggrecan, a major proteoglycan. nih.gov
Furthermore, PGE2 promotes the degradation of the cartilage matrix. It induces the expression and secretion of matrix-degrading enzymes, such as matrix metalloproteinase-13 (MMP-13) and ADAMTS-5, from chondrocytes. oup.com These enzymes are responsible for breaking down type II collagen and aggrecan, respectively, leading to the structural failure of cartilage. oup.com PGE2 also contributes to the pain associated with OA by upregulating the expression of inflammatory mediators like interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) in chondrocytes. nih.gov These effects are primarily mediated through the EP2 and EP4 receptors. nih.govelsevierpure.com
| Effect of PGE2 in Osteoarthritis | Mediating Receptor(s) | Molecular Mechanism | Consequence for Cartilage |
| Inhibition of Proteoglycan Synthesis | EP2, EP4 | Suppresses aggrecan gene expression; inhibits PI3k/Akt signaling. | Loss of matrix components. |
| Induction of Collagen Degradation | EP4 | Stimulates MMP-13 secretion. | Breakdown of collagen network. |
| Induction of Aggrecan Degradation | Not specified | Augments IL-1β-induced ADAMTS-5 expression. | Loss of matrix components. |
| Promotion of Inflammation and Pain | EP2, EP4 | Upregulates IL-6 and iNOS expression. | Contributes to joint pain and inflammation. |
Neuroinflammation and Associated Neurodegenerative Processes
Prostaglandin E2 plays a dual and receptor-dependent role in neuroinflammation, a key process in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govstanford.eduresearchgate.netnih.gov PGE2 is produced by glial cells (microglia and astrocytes) and neurons and modulates the expression of inflammatory mediators. nih.govresearchgate.net
The specific effect of PGE2 depends on which of its four receptors (EP1-EP4) is activated:
Pro-inflammatory Roles (EP1 & EP2): The EP2 receptor, in particular, is often associated with pro-inflammatory and neurotoxic effects. In models of Parkinsonism, activating the microglial EP2 receptor increases the production of pro-inflammatory factors. stanford.edu In ALS models, PGE2 acting through EP2 induces the production of reactive oxygen species in motor neurons, leading to cell death. nih.gov In the context of Alzheimer's, EP1 and EP2 receptors have been linked to pro-amyloidogenic effects. jneurosci.org
Anti-inflammatory Roles (EP4): In contrast, the EP4 receptor often mediates anti-inflammatory and neuroprotective responses. Activation of microglial EP4 suppresses the secretion of pro-inflammatory cytokines and reactive oxygen species and enhances the phagocytosis of amyloid-beta (Aβ) peptides. stanford.edujneurosci.org Systemic treatment with an EP4 agonist has shown neuroprotective effects in an animal model of PD. stanford.edu
This receptor-dependent dichotomy highlights the complexity of PGE2 signaling in the central nervous system. While chronic inflammation driven by PGE2 (largely via EP2) contributes to neuronal damage, targeted activation of EP4 signaling represents a potential therapeutic strategy to suppress harmful neuroinflammation. stanford.edunih.govjneurosci.org
| PGE2 Receptor | Role in Neuroinflammation | Associated Disease Context | Reference |
| EP1 | Pro-inflammatory / Pro-amyloidogenic | Alzheimer's Disease | jneurosci.org |
| EP2 | Pro-inflammatory / Neurotoxic | Parkinson's Disease, ALS, Alzheimer's Disease | stanford.edunih.govjneurosci.org |
| EP3 | Pro-inflammatory | Alzheimer's Disease | jneurosci.org |
| EP4 | Anti-inflammatory / Neuroprotective | Parkinson's Disease, Alzheimer's Disease | stanford.edujneurosci.org |
Urothelial Impairment in Interstitial Cystitis/Painful Bladder Syndrome
In the pathophysiology of interstitial cystitis/painful bladder syndrome (IC/PBS), there is evidence of significant dysregulation in Prostaglandin E2 production within the bladder's lining, the urothelium. ichelp.org IC/PBS is a chronic condition characterized by bladder pain, urinary frequency, and urgency, often associated with impairment of the urothelial barrier function. uiowa.edunih.gov
While PGE2 is typically associated with inflammation and pain, it is also known to be a cytoprotective agent involved in epithelial wound repair. uiowa.edunih.gov Research has revealed that urothelial cells isolated from the inflamed bladders of IC/PBS patients fail to release PGE2 in response to stimuli like tryptase, an enzyme released by mast cells. uiowa.edunih.govnih.gov This is in stark contrast to urothelial cells from healthy bladders, which show a significant increase in PGE2 release under the same stimulation. uiowa.edu
The mechanism behind this impairment involves alterations in the enzymes responsible for PGE2 synthesis and degradation. uiowa.edunih.gov In urothelial cells from IC patients, the expression of cyclooxygenase-2 (COX-2) and prostaglandin E synthase, key enzymes for PGE2 synthesis, is lower. uiowa.edunih.gov Concurrently, the expression of 15-hydroxyprostaglandin dehydrogenase, the enzyme that degrades PGE2, is higher. uiowa.edunih.gov This combined effect of decreased synthesis and increased metabolism leads to a net deficit in PGE2 production. uiowa.edu This failure to produce the protective PGE2 may leave the IC bladder more susceptible to damage from inflammatory insults and impair its ability to repair the urothelial barrier, thus perpetuating the cycle of pain and inflammation. ichelp.orguiowa.edunih.gov
| Finding in IC/PBS Urothelial Cells | Healthy Control Urothelial Cells | Implication in IC/PBS Pathophysiology | Reference |
| No significant PGE2 release upon tryptase stimulation. | Significant increase in PGE2 release. | Impaired protective and repair mechanisms. | uiowa.edunih.govnih.gov |
| Lower expression of COX-2 and PGE synthase mRNA. | Normal expression. | Decreased synthesis of PGE2. | uiowa.edunih.gov |
| Higher expression of 15-hydroxyprostaglandin dehydrogenase mRNA. | Normal expression. | Increased degradation of PGE2. | uiowa.edu |
| Overproduction of PGE2 in bladder tissue and perfusate. | Lower levels. | PGE2 may act as a causative factor for bladder pain with filling. | ics.org |
Research Methodologies and Experimental Models in Prostaglandin E2 Studies
In Vivo Animal Models for Systemic and Organ-Specific Studies
In vivo animal models are essential for understanding the systemic and organ-specific effects of PGE2 in a complex biological environment. These models allow for the study of interactions between different cell types, tissues, and organ systems that cannot be replicated in vitro.
Genetically modified organisms, particularly knockout mice, have been fundamental in dissecting the specific roles of the enzymes that synthesize PGE2 (COX-1 and COX-2) and its four receptors (EP1-4). By deleting the gene for a specific component of the pathway, researchers can observe the resulting physiological changes and infer the function of the absent protein.
The development of mice deficient in COX-1 or COX-2 has allowed for detailed investigation into the distinct physiological roles of each isoform. nih.gov Studies using these models have revealed that while both enzymes contribute to prostaglandin (B15479496) production, COX-2 deficiency has more profound effects on processes like female reproduction and the inflammatory response. nih.gov In models of cardiac ischemia/reperfusion injury, hearts from both COX-1 and COX-2 knockout mice showed significantly less recovery of function compared to wild-type hearts, indicating that prostaglandins (B1171923) produced by both enzymes are important for cardiac protection. ahajournals.orgnih.gov
Knockout models for the EP receptors have been equally informative. For example, to identify which receptors mediate PGE2-induced pain, studies in EP1 and EP3 knockout mice demonstrated that spinal EP1 receptors are involved in mechanical allodynia (pain from a non-painful stimulus), while spinal EP3 receptors are involved in hyperalgesia (increased sensitivity to pain). nih.gov In cancer research, growing tumors in EP2-knockout mice revealed that PGE2 signaling through host EP2 receptors is critical for tumor progression. nih.govspandidos-publications.com The absence of host EP2 receptors led to reduced tumor growth and major alterations in the tumor's gene expression related to stemness, migration, and cell signaling. nih.govspandidos-publications.com Similarly, studies in EP4 knockout mice showed a significant reduction in PGE2-induced bone resorption, identifying EP4 as the primary receptor mediating this effect, with a partial role for EP2. oup.com
Induced disease models involve treating animals to mimic human diseases. These models are crucial for studying the role of the PGE2 pathway in the context of specific pathologies and for testing potential therapeutic interventions.
Inflammation: In a rat model of orofacial inflammation induced by Complete Freund's adjuvant (CFA), researchers observed hyperexcitability of trigeminal neurons, mimicking inflammatory pain. mdpi.com This type of model is used to study how PGE2, a key inflammatory mediator, sensitizes nerve endings and contributes to pain hypersensitivity. mdpi.com Another model uses subcutaneous implantation of controlled-release PGE2 pellets in rats, which produces a localized inflammation and systemic cancellous bone loss, providing a model for inflammation-induced bone disease. nih.gov
Cancer: The role of PGE2 in cancer is often studied using carcinogen-induced models, such as the azoxymethane (AOM) model for colon cancer. researchgate.net In AOM-treated mice, genetic deletion of the EP1 receptor or treatment with an EP1 antagonist was shown to decrease the formation of pre-neoplastic lesions. mdpi.com Furthermore, transgenic mouse models where the PGE2 pathway is constitutively activated (e.g., by overexpressing COX-2 and mPGES-1) develop gastric tumors that closely resemble human intestinal-type gastric cancer, providing a valuable platform for studying tumorigenesis. nih.gov
Autoimmune Disease: Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. nih.govpnas.orgiomcworld.orgnih.gov Studies in EAE models have shown that PGE2 has dual, complex roles. On one hand, signaling through EP2 and EP4 receptors during the initial phase promotes the development of pathogenic Th1 and Th17 cells, worsening the disease. pnas.org On the other hand, activating the EP4 receptor at the onset of disease can suppress disease progression by protecting the blood-brain barrier. pnas.org This highlights the context-dependent and receptor-specific actions of PGE2 in autoimmunity.
| Model Type | Specific Model Example | Research Area | Key Findings on PGE2's Role |
|---|---|---|---|
| Gene Deletion | COX-1 and COX-2 Knockout Mice | Inflammation, Pain, Cardiac Injury | Revealed distinct and overlapping roles of COX isoforms; both are important for cardiac protection post-ischemia. nih.govahajournals.org |
| Gene Deletion | EP1 and EP3 Receptor Knockout Mice | Nociception (Pain) | Demonstrated that spinal EP1 mediates mechanical allodynia while spinal EP3 mediates thermal hyperalgesia. nih.gov |
| Gene Deletion | EP2 and EP4 Receptor Knockout Mice | Cancer, Bone Metabolism | Host EP2 receptor deletion reduces tumor growth. nih.govspandidos-publications.com EP4 receptor deletion significantly impairs PGE2-induced bone resorption. oup.com |
| Induced Disease | Azoxymethane (AOM)-induced Colon Cancer Mouse Model | Gastrointestinal Cancer | PGE2 signaling via the EP1 receptor promotes the formation of pre-neoplastic lesions. mdpi.com |
| Induced Disease | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Autoimmunity (Multiple Sclerosis) | PGE2 has dual roles: it promotes pathogenic T-cell development (via EP2/EP4) but can also protect the blood-brain barrier (via EP4). pnas.org |
| Induced Disease | PGE2 Pellet Implantation Rat Model | Inflammation-induced Bone Loss | Local, sustained PGE2 release causes local inflammation and systemic cancellous bone loss without raising systemic PGE2 levels. nih.gov |
Biochemical and Molecular Biology Techniques
Quantitative real-time reverse transcription polymerase chain reaction (RT-PCR) and gene array analyses are fundamental techniques for investigating the influence of Prostaglandin E2 (PGE2) on gene expression. These methods allow researchers to quantify the messenger RNA (mRNA) levels of specific genes, providing insights into the cellular responses modulated by PGE2.
RT-PCR is frequently employed to measure the expression of genes encoding for PGE2 receptors (EP1, EP2, EP3, and EP4) and enzymes involved in the prostaglandin synthesis pathway. For instance, studies have utilized RT-PCR to characterize the expression patterns of EP receptor subtypes in various tissues and cell lines. In J774A.1 macrophage-like cells, conventional RT-PCR revealed the expression of EP1, EP2, and EP4 mRNAs nih.gov. Another study used a modified RT-PCR protocol to detect and quantitate EP3 receptor mRNA in microdissected mouse nephron segments, finding abundant expression in the thick ascending limb of Henle nih.gov. This technique has also been used to show that lipopolysaccharide (LPS) stimulation increases EP2 mRNA expression in certain cells nih.gov.
Gene array technology, on the other hand, offers a broader perspective by enabling the simultaneous analysis of thousands of genes. Microarray analysis has been used to study the effects of inflammatory stress on the expression of components of the arachidonic acid cascade, which is responsible for prostaglandin synthesis researchgate.net. This approach has revealed that inflammatory conditions can lead to increased expression of synthases and receptors for PGE2 researchgate.net.
Furthermore, quantitative RT-PCR is instrumental in elucidating the downstream effects of PGE2 signaling. For example, it has been shown that PGE2 can suppress LPS-induced tumor necrosis factor-alpha (TNFα) gene expression, with both EP2 and EP4 receptors being involved in this suppression nih.gov. Similarly, inactivating GSK3β, a protein kinase, was found to reduce LPS-induced IFNβ gene expression, an effect comparable to that of PGE2 nih.gov.
The data from these analyses are often presented as relative amplification or fold changes in gene expression compared to a control.
Table 1: Examples of Genes Analyzed by Quantitative PCR in PGE2 Studies
| Gene | Cell/Tissue Type | Observation | Reference |
|---|---|---|---|
| EP1, EP2, EP4 mRNA | J774A.1 macrophage-like cells | Detected in unstimulated cells. | nih.gov |
| EP3 mRNA | Mouse nephron segments | Abundant expression in the thick ascending limb of Henle. | nih.gov |
| TNFα | - | PGE2 suppresses LPS-induced gene expression. | nih.gov |
| IFNβ | - | Inactivating GSK3β reduces LPS-induced gene expression, similar to PGE2. | nih.gov |
Immunofluorescence is a powerful technique used to visualize the expression and subcellular localization of proteins within cells and tissues, providing critical insights into the spatial aspects of Prostaglandin E2 (PGE2) signaling. This method utilizes antibodies that specifically bind to the target protein, which are then detected by a secondary antibody conjugated to a fluorescent dye.
Studies have employed immunofluorescence to determine the distribution of PGE2 receptor subtypes (EP1, EP2, EP3, and EP4) in various tissues. For example, in human kidney tissue, immunohistochemistry has been used to localize the four EP receptor proteins, revealing distinct expression patterns in different anatomical structures nih.gov. The EP1 receptor protein was primarily detected in connecting segments and collecting ducts, while the EP2 receptor was found in the media of arteries and arterioles nih.gov. The EP3 receptor showed strong expression in glomeruli and various tubules, and the EP4 receptor was observed in glomeruli and arteries nih.gov.
Immunofluorescence has also been crucial in investigating the subcellular localization of proteins involved in PGE2 signaling pathways. In alveolar macrophages, this technique was used to track the localization of Epac-1 and its downstream target Rap1 before and after PGE2 treatment nih.gov. These studies revealed that while both proteins are found at various subcellular sites, only Epac-1 redistributes in response to PGE2 nih.gov. Furthermore, evidence suggests that the enzyme system responsible for converting arachidonic acid into PGE2 is associated with the endoplasmic reticulum in mouse resident peritoneal macrophages nih.govrupress.org.
Interestingly, research has also provided evidence for the presence of PGE2 receptors in the nuclear envelope. Immunocytofluorescence has revealed a perinuclear localization of EP receptors in porcine cerebral microvascular endothelial cells pnas.orgpnas.org. This nuclear association of the EP1 receptor was also observed in cultured fibroblast and human embryonic kidney cells pnas.orgpnas.org. High-resolution immunoperoxidase localization in rat brain cortex has shown specific immunostaining for EP1 in the plasma membrane as well as the inner and outer nuclear membranes of capillary endothelial cells and neurons pnas.org.
Table 2: Subcellular Localization of Proteins in PGE2-Related Studies
| Protein | Cell/Tissue Type | Observed Localization | Reference |
|---|---|---|---|
| EP1 Receptor | Human Kidney | Connecting segments, cortical and medullary collecting ducts, media of arteries and arterioles. | nih.gov |
| EP2 Receptor | Human Kidney | Media of arteries and arterioles. | nih.gov |
| EP3 Receptor | Human Kidney | Glomeruli, late distal convoluted tubules, connecting segments, cortical and medullary collecting ducts, media and endothelial cells of arteries and arterioles. | nih.gov |
| EP4 Receptor | Human Kidney | Glomeruli, media of arteries. | nih.gov |
| Epac-1 | Alveolar Macrophages | Redistributes to the nuclear envelope in response to PGE2. | nih.gov |
| PGE2 Synthesis Enzymes | Mouse Peritoneal Macrophages | Associated with the endoplasmic reticulum. | nih.govrupress.org |
| EP1 Receptor | Porcine Cerebral Microvascular Endothelial Cells, Rat Brain Cortex | Perinuclear and nuclear envelope. | pnas.orgpnas.org |
The binding of Prostaglandin E2 (PGE2) to its G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades that involve the generation of second messengers, primarily cyclic adenosine (B11128) monophosphate (cAMP) and changes in intracellular calcium (Ca2+) levels patsnap.com. The measurement of these second messengers is a cornerstone of research into PGE2's physiological effects.
Cyclic AMP (cAMP) Measurement: PGE2 signaling through EP2 and EP4 receptors typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP fn-test.com. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors. Assays to measure cAMP levels are widely used to study the activation of these receptors. For instance, studies have shown that PGE2 stimulates an increase in cAMP production in confluent cultures of bone-derived endothelial cells and in mouse distal convoluted tubule cells nih.govresearchgate.net. The EP2 and EP4 receptors are known to couple to Gs proteins to stimulate the cAMP second messenger pathway caymanchem.comfrontiersin.org.
Intracellular Calcium (Ca2+) Measurement: In contrast to EP2 and EP4, the activation of the EP1 receptor is coupled to the Gq protein, which activates phospholipase C (PLC) fn-test.com. This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, resulting in an increase in cytosolic Ca2+ concentration patsnap.comfn-test.com. The EP3 receptor can also influence Ca2+ levels fn-test.com. Various techniques, often employing fluorescent Ca2+ indicators like Fluo-4, are used to measure these changes in intracellular Ca2+ pnas.org. For example, the glyceryl ester of PGE2 has been shown to induce a robust, concentration-dependent increase in cytosolic Ca2+ in RAW264.7 murine macrophage-like cells pnas.org. Studies have also demonstrated that PGE2 stimulates a dose-dependent increase in intracellular Ca2+ concentration in bone-derived endothelial cells nih.gov.
The specific second messenger pathway activated by PGE2 is dependent on the EP receptor subtype expressed by the target cell, leading to diverse and sometimes opposing physiological outcomes.
Table 3: PGE2-Stimulated Second Messenger Responses
| Second Messenger | Receptor(s) | Signaling Pathway | Cell/Tissue Type Example | Observed Effect | Reference |
|---|---|---|---|---|---|
| cAMP | EP2, EP4 | Activation of adenylyl cyclase via Gs protein. | Bone-derived endothelial cells | Increase in cAMP production. | nih.gov |
| Intracellular Ca2+ | EP1 | Activation of phospholipase C via Gq protein, leading to IP3-mediated Ca2+ release. | RAW264.7 macrophage-like cells | Concentration-dependent increase in cytosolic Ca2+. | pnas.org |
| cAMP | EP2, EP4 | - | Mouse distal convoluted tubule cells | Stimulation of cAMP production. | researchgate.net |
| Intracellular Ca2+ | - | - | Bone-derived endothelial cells | Dose-dependent increase in intracellular Ca2+. | nih.gov |
Ligand binding and receptor activation assays are essential for characterizing the interaction of Prostaglandin E2 (PGE2) and its analogs with the EP receptors and for quantifying the functional consequences of these interactions.
Ligand Binding Assays: Radioligand competitive binding assays are a common method to determine the affinity of a compound for a specific receptor subtype. In these assays, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]PGE2) is incubated with a source of the receptor (such as cell membranes from cells overexpressing the receptor) in the presence of varying concentrations of an unlabeled competitor compound. The ability of the unlabeled compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the competitor for the receptor. These assays have been used to demonstrate specific binding of [3H]PGE2 to subcellular fractions of porcine brain and myometrium, which was found to be saturable and reversible pnas.org. The affinity constants (Kd) for PGE2 binding have been determined to be in the nanomolar range in both plasma membrane and nuclear fractions of these tissues pnas.org.
Receptor Activation Assays: Functional assays are designed to measure the cellular response following receptor activation. These assays are crucial for determining the potency (EC50, the concentration of a ligand that produces 50% of the maximal response) and efficacy (the maximal response a ligand can produce) of a compound. For EP receptors coupled to changes in intracellular calcium (like EP1), aequorin-based calcium functional assays can be used researchgate.net. For receptors that modulate cAMP levels (EP2 and EP4), assays that measure cAMP production are employed caymanchem.com. Reporter gene assays are another powerful tool where the activation of a receptor leads to the expression of a reporter protein (e.g., luciferase or β-galactosidase), which can be easily quantified. Such assays are available for screening EP2 receptor agonists, antagonists, and modulators caymanchem.com.
These assays have been instrumental in establishing the structure-activity relationship of PGE2 at the human EP1 receptor, revealing the critical role of hydroxyl groups at the 11 and 15 positions and the carboxyl group for agonist activity researchgate.net.
Table 4: Parameters Determined by Ligand Binding and Receptor Activation Assays for PGE2
| Assay Type | Parameter Measured | Definition | Example Application | Reference |
|---|---|---|---|---|
| Radioligand Binding | Ki (Inhibitory Constant) | Concentration of a competitor that displaces 50% of a specific radioligand. | Determining the affinity of PGE2 analogs for EP receptors. | researchgate.net |
| Radioligand Binding | Kd (Dissociation Constant) | Concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Characterizing PGE2 binding to myometrium and brain tissue. | pnas.org |
| Functional Assay | EC50 (Half maximal effective concentration) | Concentration of a drug that gives half-maximal response. | Assessing the potency of prostanoids at the hEP1 receptor. | researchgate.net |
| Functional Assay | Efficacy | The maximal response a drug can produce. | Confirming full agonist activity of compounds at the hEP1 receptor. | researchgate.net |
Mutational analysis, specifically site-directed mutagenesis, is a powerful technique used to understand the structure-function relationships of Prostaglandin E2 (PGE2) receptors. By systematically altering specific amino acid residues within the receptor protein, researchers can identify key residues that are critical for ligand binding, receptor activation, and G protein coupling.
Recent structural studies of the EP1 receptor, for instance, have been complemented by extensive mutational analyses to validate the functional importance of interactions observed in the receptor's structure pnas.org. In these studies, key residues involved in PGE2 binding were mutated, typically to alanine, and the impact of these mutations on PGE2-induced receptor activation was measured, often by quantifying the production of second messengers like inositol phosphate (IP1) pnas.org.
These analyses have successfully identified critical hydrophilic and hydrophobic residues within the EP1 receptor that are essential for PGE2 recognition and subsequent receptor activation pnas.org. For example, mutations of residues such as S42, H88, Y99, T186, Q344, and R338 have been shown to significantly impair PGE2-induced activation of the EP1 receptor pnas.orgeurekalert.org. Similarly, hydrophobic residues like V337, W310, F189, and M117 have been demonstrated to be crucial for this process pnas.org.
Furthermore, mutational analyses have shed light on the specific mechanisms of ligand recognition. For instance, the C11 hydroxyl group of PGE2 is a key feature for its recognition and activation of the EP1 receptor, and residues S42 and H88 have been identified as playing a pivotal role in coordinating this hydroxyl group pnas.org.
By combining structural data with the functional consequences of specific mutations, researchers can build a detailed picture of how PGE2 binds to its receptors and how this binding event is translated into a cellular response. This knowledge is invaluable for the rational design of novel drugs that can selectively target specific EP receptor subtypes.
Table 5: Impact of Key Residue Mutations on EP1 Receptor Activation
| Mutated Residue | Effect on PGE2-Induced Activation | Inferred Function | Reference |
|---|---|---|---|
| S42, H88, Y99, T186, Q344, R338 (Hydrophilic) | Significantly impaired | Crucial for PGE2 recognition and receptor activation. | pnas.orgeurekalert.org |
| V337, W310, F189, M117 (Hydrophobic) | Significantly impaired | Crucial for PGE2 recognition and receptor activation. | pnas.org |
| S42, H88 | - | Pivotal in coordinating the C11 hydroxyl group of PGE2. | pnas.org |
Advanced Structural Biology Approaches (e.g., Cryo-Electron Microscopy for EP Receptor Structures)
Recent advancements in structural biology, particularly the application of cryo-electron microscopy (cryo-EM), have revolutionized our understanding of the molecular architecture of Prostaglandin E2 (PGE2) receptors. Cryo-EM allows for the determination of the high-resolution three-dimensional structures of large protein complexes in their near-native state, providing unprecedented insights into ligand binding, receptor activation, and G protein coupling.
Cryo-EM has been successfully used to solve the structures of several human EP receptor subtypes, often in complex with PGE2 or other synthetic agonists and antagonists, as well as the heterotrimeric G proteins they couple to pnas.orgeurekalert.orgpdbj.orgbiorxiv.orgpdbj.orgrcsb.orgrcsb.org. These structural studies have completed the structural characterization of the entire EP receptor family pnas.orgeurekalert.org.
Key findings from cryo-EM studies include:
Distinct Ligand Binding Pockets: The structures have revealed the precise binding modes of PGE2 and other ligands within the orthosteric pocket of each receptor subtype, highlighting the key amino acid residues involved in these interactions pnas.orgbiorxiv.org. This provides a structural basis for the observed ligand selectivity among the EP receptors biorxiv.orgpdbj.orgrcsb.org.
Unique Activation Mechanisms: Comparisons of the active (agonist-bound) and inactive (antagonist-bound) states of the receptors have elucidated the conformational changes that occur upon receptor activation. For example, the activation of the EP1 receptor involves a less pronounced outward movement of transmembrane helix 6 compared to other EP subtypes, suggesting a distinct activation mechanism pnas.orgeurekalert.org. The EP2 receptor exhibits an unconventional activation mechanism that does not rely on the typical "toggle switch" involving a tryptophan residue pdbj.orgrcsb.org.
G Protein Coupling Selectivity: Cryo-EM structures of EP receptors coupled to different G proteins (Gs and Gi) have provided a structural basis for understanding how a single hormone can induce selective coupling to different G protein subtypes through distinct binding modes and structural propagation paths pdbj.orgrcsb.org.
Rational Drug Design: The detailed structural information obtained from cryo-EM provides a valuable framework for the rational design of novel, selective, and biased agonists and antagonists with improved therapeutic potential for a range of conditions, including pain, inflammation, and cancer pdbj.orgbiorxiv.orgrcsb.org.
To overcome challenges such as the inherent instability of some receptors like EP1, researchers have employed protein engineering strategies, including the use of fusion partners (e.g., BRIL), truncation of flexible loops, and the incorporation of stabilizing chimeras and nanobodies eurekalert.org.
Table 6: Cryo-EM Structures of Human Prostaglandin E2 Receptors
| Receptor Complex | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|
| EP1-PGE2-Gq | 2.55 | Revealed a unique binding mode of PGE2 and a distinct activation mechanism with a modest outward shift of TM6. | pnas.orgeurekalert.org |
| EP2-PGE2-Gs | 2.80 | Showed an unconventional activation mechanism without a typical "toggle switch" and coupling to Gs via helix 8. | pdbj.orgrcsb.org |
| EP3-Gi | - | Contributed to understanding Gs/Gi coupling selectivity. | pdbj.orgrcsb.org |
| EP4-Gs and EP4-Gi | 3.30 | Elucidated the structural basis for selective Gs/Gi coupling through different ligand binding modes and conformational states. | pdbj.orgrcsb.org |
| EP2 and EP4 with antagonists | 2.65 - 3.50 | Revealed distinct binding pockets and interaction networks governing antagonist selectivity. | biorxiv.org |
Omics Approaches (e.g., Metabolomics, Transcriptomics) in Prostaglandin E2 Pathway Analysis
Modern systems biology, through its "omics" technologies, has provided a more holistic understanding of the Prostaglandin E2 (PGE2) pathway. These approaches allow for a broad, high-throughput analysis of molecules, offering new insights into the complex regulatory networks governing PGE2 synthesis and signaling.
Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in identifying genes that are differentially expressed in response to PGE2 or in conditions where PGE2 is dysregulated. For instance, transcriptomic analysis has been used to study plant responses to various abiotic stresses, revealing the intricate gene networks involved. In the context of human health, transcriptomics has helped to elucidate the role of PGE2 in the tumor microenvironment and in pain pathways. nih.gov By analyzing gene expression profiles, researchers can identify novel targets and biomarkers associated with PGE2-mediated processes.
Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state. In PGE2 research, metabolomics has been employed to quantify the levels of PGE2 and its related byproducts in various biological samples. nih.gov A combined analysis of metabolomics, transcriptomics, and proteomics in colon tissues from individuals with Hirschsprung's disease revealed increased levels of PGE2, as well as the upregulation of genes encoding its receptor (EP2) and synthesis enzymes (PTGS1 and PTGES). nih.gov This integrated "multi-omics" approach provides a powerful tool for understanding the complex interplay between genes, proteins, and metabolites in the PGE2 pathway. nih.govresearchgate.net
In another study on augmented renal clearance, a condition seen in critically ill patients, metabolomics and transcriptome analyses were combined to investigate its pathogenesis. mdpi.com The results showed a downregulation of prostaglandin E2, which is believed to reduce the inflammatory inhibition effects and regulate tubular water and sodium transport, glomerular filtration, and vascular resistance through its receptors. mdpi.com
These omics approaches are not without their limitations. For instance, a study on augmented renal clearance noted that the retrospective collection of serum metabolomics samples and the use of a public database for transcriptomics resulted in an insufficient correlation between the two datasets. mdpi.com Despite such challenges, the integration of transcriptomics and metabolomics has proven to be a valuable strategy for identifying key genes and metabolites associated with various physiological and pathological processes involving PGE2. mdpi.comnih.gov
Pharmacological Modulators and Research Tools in Prostaglandin E2 Studies
The study of the Prostaglandin E2 (PGE2) pathway heavily relies on a variety of pharmacological modulators and research tools. These compounds allow for the targeted manipulation of specific components of the pathway, enabling researchers to dissect the intricate roles of PGE2 in health and disease.
Cyclooxygenase (COX) enzymes are central to the synthesis of PGE2 from arachidonic acid. tandfonline.compnas.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in normal physiological functions, while COX-2 is inducible and often upregulated during inflammation and in certain cancers. nih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of compounds that inhibit COX enzymes. tandfonline.com
Non-selective COX inhibitors , such as indomethacin and flunixin-meglumine, block both COX-1 and COX-2. nih.gov While effective at reducing inflammation and pain, their inhibition of COX-1 can lead to gastrointestinal side effects. tandfonline.comnih.gov
Selective COX-2 inhibitors , like celecoxib and rofecoxib, were developed to minimize these gastrointestinal issues by specifically targeting the inducible COX-2 enzyme. nih.govtandfonline.com However, long-term use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events, thought to be due to an imbalance between pro-thrombotic thromboxane A2 and anti-thrombotic prostacyclin (PGI2). tandfonline.com
In research settings, these inhibitors are invaluable tools. For example, a study on bovine preovulatory follicles used indomethacin, flunixin-meglumine, meloxicam (a selective COX-2 inhibitor), and NS-398 (a highly selective COX-2 inhibitor) to investigate the role of PGE2 in ovulation. nih.gov The study found that all inhibitors significantly reduced PGE2 concentrations both in vivo and in vitro. nih.gov
| Inhibitor Type | Examples | Primary Target(s) | Key Research Application |
| Non-selective COX Inhibitors | Indomethacin, Flunixin-meglumine | COX-1 and COX-2 | Investigating the overall role of COX-derived prostaglandins in physiological processes. nih.gov |
| Selective COX-2 Inhibitors | Celecoxib, Meloxicam, NS-398 | COX-2 | Studying the specific contributions of COX-2 in inflammation and disease models. nih.govnih.gov |
Downstream of the COX enzymes are the prostaglandin E synthases (PGES), which convert the intermediate PGH2 to PGE2. There are three known isoforms: microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES). tandfonline.comnih.gov Of these, mPGES-1 is of particular interest as it is often co-expressed with COX-2 and is inducible under inflammatory conditions. nih.gov
Targeting mPGES-1 offers a more selective approach to inhibiting PGE2 production, potentially avoiding the side effects associated with COX inhibitors. nih.govcpu.edu.cn By specifically blocking the final step in PGE2 synthesis, mPGES-1 inhibitors can reduce inflammation without affecting the production of other prostaglandins that may have protective functions. tandfonline.com
A number of mPGES-1 inhibitors have been developed and are being investigated for their therapeutic potential in a range of inflammatory conditions, including pain, arthritis, and cancer. tandfonline.comresearchgate.net One such inhibitor, ISC 27864, has completed phase II clinical trials. nih.gov Research has shown that mPGES-1 inhibitors can effectively reduce PGE2 levels in various experimental models. nih.gov For example, in a study on equine models of inflammation, mPGES-1 inhibitors demonstrated a superior ability to maintain basal PGE2 levels compared to COX inhibitors, suggesting they may be a safer and more effective alternative. tandfonline.com
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. biorxiv.orgnih.gov These receptors are coupled to different intracellular signaling pathways and have distinct tissue distributions, leading to a wide range of physiological and pathological responses. The availability of selective agonists and antagonists for these receptors has been crucial in elucidating their specific roles.
EP1 receptors are primarily coupled to Gq proteins, leading to an increase in intracellular calcium.
EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cyclic AMP (cAMP) levels. biorxiv.org
EP3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.gov
The development of selective modulators has been a key focus of research. For instance, PF-04418948 is a potent and selective EP2 antagonist, while grapiprant is a selective EP4 antagonist that has been approved for controlling pain and inflammation in dogs and is undergoing clinical trials for human use. biorxiv.org The dual EP2/EP4 antagonist TG6-129 is also being investigated for its potential in cancer therapy. biorxiv.orgresearchgate.net
Studies using these selective agents have provided valuable insights. For example, research on diabetic cardiomyopathy has shown that antagonism of the EP3 receptor or activation of the EP4 receptor can improve cardiac function in mouse models. nih.govnih.gov In another study, the use of an EP2 receptor antagonist was shown to recover PGE2-inhibited cell migration in in-vitro models related to Hirschsprung's disease. nih.gov
| Receptor | Signaling Pathway | Selective Modulators (Examples) | Key Research Findings |
| EP1 | Gq (↑ Intracellular Ca2+) | ONO-8711 (antagonist) | Implicated in pain and inflammation. |
| EP2 | Gs (↑ cAMP) | PF-04418948 (antagonist), Butaprost (agonist) | Plays roles in inflammation, bone formation, and cancer progression. biorxiv.orgnih.govresearchgate.net |
| EP3 | Gi (↓ cAMP) | L-798,106 (antagonist), Sulprostone (agonist) | Involved in cardiovascular function and pain. nih.govresearchgate.net |
| EP4 | Gs (↑ cAMP) | Grapiprant (antagonist), L-902,688 (agonist) | Important in inflammation, pain, and immune responses. biorxiv.orgresearchgate.net |
While much of the pharmacological research on PGE2 has focused on inhibiting its production or signaling, there are situations where increasing PGE2 levels can be beneficial. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary catalyst for the degradation of PGE2 into an inactive metabolite. mdpi.com By inhibiting 15-PGDH, the levels of endogenous PGE2 can be increased, promoting its beneficial effects in certain contexts. patsnap.com
Inhibitors of 15-PGDH have shown promise in promoting tissue repair and regeneration. patsnap.comnih.gov For example, the small-molecule 15-PGDH inhibitor SW033291 has been shown to increase PGE2 levels in vivo and promote liver regeneration and hematopoietic recovery after bone marrow transplantation in mice. mdpi.comnih.gov These inhibitors work by preventing the breakdown of PGE2, thereby enhancing its signaling and promoting tissue healing. patsnap.com
However, it is important to note that the upregulation of PGE2 through 15-PGDH inhibition may not be suitable for all conditions. In inflammatory disorders and certain cancers where PGE2 levels are already elevated, inhibiting its degradation could exacerbate the disease. tandfonline.com In fact, some disease-modifying anti-rheumatic drugs, such as hydroxychloroquine, may exert their therapeutic effects by inducing 15-PGDH and thereby decreasing PGE2 levels. tandfonline.com
The study of 15-PGDH inhibitors highlights the complex and context-dependent roles of PGE2, where both its inhibition and augmentation can be therapeutically beneficial depending on the specific pathological condition.
Future Directions and Emerging Research Avenues in Prostaglandin E2 Science
Development of Precision-Targeted EP Receptor Modulators for Specific Biological Effects
The diverse and sometimes contradictory biological actions of Prostaglandin (B15479496) E2 (PGE2) are mediated through its four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. patsnap.comnih.gov These receptors are distributed differently across tissues and activate distinct intracellular signaling pathways, making them valuable drug targets. nih.govcapes.gov.br The development of precision-targeted EP receptor modulators—agonists and antagonists that are highly selective for a single receptor subtype—is a significant focus of current research, aiming to harness the therapeutic potential of PGE2 signaling while minimizing off-target effects. capes.gov.br
Selective modulators are crucial for dissecting the specific roles of each EP receptor in various physiological and pathological processes. frontiersin.org For instance, EP2 and EP4 receptors are often associated with vasodilation and anti-inflammatory responses, while EP1 and EP3 receptors can mediate vasoconstriction and pro-inflammatory effects. frontiersin.orgresearchgate.net In cancer, the EP4 receptor is commonly upregulated and supports tumor progression, making selective EP4 antagonists promising therapeutic agents. frontiersin.org Cryo-electron microscopy studies are providing structural insights into the binding of selective antagonists to EP2 and EP4 receptors, which will facilitate the rational design of new and improved modulators. biorxiv.org
Table 1: Examples of Selective EP Receptor Modulators and Their Investigated Therapeutic Applications
| Modulator Type | Target Receptor | Example Compound | Potential Therapeutic Application | Key Research Findings |
|---|---|---|---|---|
| Antagonist | EP2 | PF-04418948 | Temporomandibular joint osteoarthritis chronic pain | Attenuated satellite glial cell activation in a dose-dependent manner. researcher.life |
| Antagonist | EP2 | TG6-10-1 | Glioma | Blocked proliferation and invasion of glioma cells, promoting apoptosis. acs.org |
| Antagonist | EP4 | Grapiprant | Inflammation and cancer-related pain | Currently in clinical trials for human applications. biorxiv.org |
| Antagonist | EP4 | ONO AE3-208 | Intestinal motility disorders | Partially inhibited the actions of PGE2 on intestinal muscle. researcher.life |
| Agonist | EP1 | ONO-DI-004 | Intestinal motility disorders | Produced little effect on circular muscle but increased tone in longitudinal muscle. researcher.life |
| Agonist | EP3 | Sulprostone | Temporomandibular joint osteoarthritis chronic pain | Failed to affect satellite glial cell activation. researcher.life |
| Agonist | EP3 | ONO-AE-248 | Intestinal motility disorders | Caused dose-dependent membrane depolarization and increased intestinal muscle tone. researcher.life |
The development of dual antagonists, which target both EP2 and EP4 receptors, is also a promising strategy, particularly in cancer therapy, to more comprehensively counteract the pro-tumorigenic effects of PGE2. biorxiv.org The unique aminoacrylamide-based antagonist TG6-129, for example, has shown potent antagonism towards EP2 and weaker antagonism towards EP4. biorxiv.org Continued research into the structural and functional differences between the EP receptor subtypes will be critical for the development of the next generation of precision-targeted modulators with improved efficacy and safety profiles. capes.gov.brbiorxiv.org
Elucidating Complex Inter-Signaling Crosstalk Mechanisms in Diverse Biological Contexts
The signaling pathways initiated by PGE2 are not isolated events but are part of a complex and interconnected network. Understanding the crosstalk between different EP receptor pathways and with other major signaling cascades is a key area of emerging research. This intricate interplay of signals can lead to diverse and context-dependent cellular responses.
For example, while both EP2 and EP4 receptors couple to Gαs proteins to increase intracellular cyclic AMP (cAMP), EP4 can also couple to Gαi, which inhibits cAMP production. frontiersin.orgnih.gov This dual coupling allows for a more nuanced regulation of cellular responses to PGE2. Furthermore, simultaneous activation of EP2 and EP4 can lead to a competitive interaction for downstream signaling components, resulting in an attenuated cAMP response. frontiersin.orgnih.gov Mathematical modeling is being employed to better understand the kinetics of EP2 and EP4 signaling and their crosstalk, which could help predict cellular responses to PGE2 and inform the design of targeted therapies. arxiv.org
PGE2 signaling also engages in crosstalk with other critical pathways involved in cell growth, inflammation, and cancer. For instance, PGE2 can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK and JNK pathways. nih.gov In keratinocytes, PGE2-induced proliferation requires both the EGFR/MAPK and cAMP/PKA pathways. nih.gov In the context of prostate cancer and bone metastasis, PGE2 interacts with the RANK/RANKL/OPG system and Wnt pathways, highlighting its role as a key regulator of bone metabolism. nih.gov
Table 2: Examples of Prostaglandin E2 Inter-Signaling Crosstalk
| Interacting Pathway | Biological Context | Outcome of Crosstalk |
|---|---|---|
| PGF2α Pathway | General | PGE2 can be converted to PGF2α, and both prostaglandins (B1171923) can signal through each other's receptors. researchgate.net |
| Calcium Signaling | Kidney Inner Medullary Collecting Duct | PGE2 activates both cAMP and Ca2+ signaling to stimulate chloride secretion. physiology.org |
| Epidermal Growth Factor Receptor (EGFR) | Keratinocytes | PGE2-induced cell proliferation is dependent on both EGFR/MAPK and cAMP/PKA pathways. nih.gov |
| Wnt Pathway | Prostate Cancer Bone Metastasis | Low levels of PGE2 stimulate osteoblastogenesis via the Wnt pathway, while high levels inhibit it. nih.gov |
| RANK/RANKL/OPG System | Prostate Cancer Bone Metastasis | High concentrations of PGE2 stimulate osteoclastogenesis through activation of the OPG/RANK/RANKL axis. nih.gov |
The complexity of these interactions underscores the need for a holistic approach to studying PGE2 signaling. Elucidating these crosstalk mechanisms will be crucial for understanding the multifaceted roles of PGE2 in health and disease and for developing more effective therapeutic interventions.
Advancements in Research Tool Development and Methodological Innovation
Progress in understanding the intricate roles of Prostaglandin E2 is heavily reliant on the development of sophisticated research tools and innovative methodologies. Recent years have seen significant advancements in techniques for the detection, quantification, and functional analysis of PGE2 and its signaling components.
One of the key areas of development is in the creation of highly sensitive and specific assays for measuring PGE2 levels in various biological samples. Competitive, plate-based enzyme immunoassay (EIA) techniques have been developed and refined to quantify PGE2 in small volume samples, such as blood from dental pulp. nih.gov Commercially available ELISA kits now offer rapid and sensitive measurement of PGE2 in diverse sample types including serum, plasma, urine, and cell culture media. fishersci.com Furthermore, novel biosensor technologies, such as label-free electrofluidic capacitor-based biosensors, are emerging for the rapid and accurate detection of PGE2 in clinical samples like urine, which holds promise for early disease diagnosis. nih.gov
In addition to quantification methods, new tools are being developed to probe the functional aspects of PGE2 signaling. The use of quantitative imaging methods has allowed for the detailed characterization of the early signaling events of EP2 and EP4 receptors in myeloid cells. frontiersin.orgnih.gov These techniques can track changes in intracellular messengers like cAMP in real-time, providing insights into the distinct signaling profiles of different EP receptor subtypes. frontiersin.orgnih.gov
The development of selective pharmacological agents, as discussed in the previous section, has also been a major methodological innovation. The availability of truly selective EP2 receptor antagonists, for instance, has been a game-changer for understanding the specific roles of this receptor in inflammation-associated conditions. nih.gov These small molecules provide the means to dissect the contributions of individual EP receptors in complex biological systems, both in vitro and in vivo.
Interdisciplinary Approaches Integrating Systems Biology and Prostaglandin E2 Pathway Investigation
The complexity of the Prostaglandin E2 signaling network and its extensive crosstalk with other pathways necessitates an interdisciplinary approach that integrates systems biology with traditional biochemical and pharmacological methods. Systems biology aims to understand the non-linear interactions of multiple components within a biological system, providing a holistic view of how these elements work together. metabolomics.se
A key aspect of this approach is the use of "omics" technologies—transcriptomics, proteomics, and metabolomics—to generate large-scale datasets that can reveal global changes in response to PGE2 signaling. For example, an integrated multi-omics analysis of colon tissues in Hirschsprung's disease identified a novel pathway involving increased levels of PGE2, upregulation of the EP2 receptor, and altered neural crest cell migration. researchgate.netnih.gov This demonstrates the power of combining different omics data to uncover previously unknown roles of PGE2 in disease pathogenesis.
Metabolic engineering, a facet of synthetic biology, offers a proactive approach to manipulate cellular metabolic pathways to achieve desired biological outcomes. mdpi.com For instance, when mesenchymal stem cells encounter inflammatory signals, they increase their glycolytic rate, leading to the production of immunoregulatory factors like PGE2. mdpi.com By understanding and engineering these metabolic shifts, it may be possible to enhance the therapeutic properties of these cells.
Mathematical modeling is another powerful tool in the systems biology arsenal. By creating computational models of the EP2 and EP4 signaling pathways and their crosstalk, researchers can simulate and predict cellular responses to PGE2 under different conditions. arxiv.org These models can help to explain the different kinetics of signaling through these two receptors and can contribute to the design of more effective anti-tumor therapies that target the PGE2 pathway. arxiv.org
The integration of these diverse approaches—from high-throughput omics to computational modeling and synthetic biology—will be essential for unraveling the full complexity of the Prostaglandin E2 pathway and for translating this knowledge into novel therapeutic strategies.
Q & A
Q. How should researchers design experiments to study the effects of PGE2 on hematopoietic stem cell (HSC) proliferation in ex vivo models?
Answer:
- Experimental Design: Isolate murine HSCs and treat with PGE2 (e.g., 10 µM) for 2 hours in a controlled medium. Include a vehicle-treated control group. Assess proliferation via flow cytometry (e.g., Ki-67 staining) or colony-forming assays.
- Key Parameters: Optimize treatment duration (short-term exposure avoids cytotoxicity) and validate HSC markers (e.g., CD34+/CD38−) .
- Data Validation: Compare cell counts and regeneration rates between treated and control groups using ANOVA with post-hoc tests.
Q. What methodological considerations are critical when quantifying PGE2 levels in cell culture supernatants using ELISA?
Answer:
- Sample Preparation: Centrifuge supernatants at 1,500 × g for 10 min to remove debris. Store samples at −80°C to prevent PGE2 degradation.
- Assay Optimization: Use a validated ELISA kit (e.g., SimpleStep format) with intra-assay CV% < 8% and inter-assay CV% < 10% .
- Data Normalization: Normalize PGE2 concentrations to total protein content or cell number. Include a standard curve in each run to ensure accuracy.
Q. How can PGE2 be applied in cervical ripening studies for transcervical artificial insemination in animal models?
Answer:
- Model Selection: Use ewes treated with Cervidil (10 mg vaginal insert) for 12–24 hours pre-insemination. Monitor cervical dilation via ultrasonography.
- Controls: Compare with untreated groups or alternative agents (e.g., Prepidil gel).
- Outcome Metrics: Measure pregnancy rates and sperm transport efficiency post-insemination .
Advanced Research Questions
Q. What molecular mechanisms underlie PGE2-mediated tumor angiogenesis in prostate cancer, and how can they be experimentally dissected?
Answer:
- Pathway Analysis: PGE2 activates EP2/EP4 receptors, leading to EGFR/β3 integrin cross-talk and AP-1/ATF-4 transcriptional activation. Use siRNA knockdown of EP2/EP4 or pharmacological inhibitors (e.g., AH6809 for EP2) to disrupt signaling .
- In Vivo Validation: Perform Matrigel plug assays in EP2/EP4 knockout mice. Quantify vascular endothelial growth factor (VEGF) via Western blot and microvessel density via CD31 immunohistochemistry .
Q. How do researchers reconcile PGE2’s dual roles in promoting inflammation-driven tumors and suppressing acute inflammation?
Answer:
- Context-Dependent Models: Use co-culture systems (e.g., macrophages + tumor cells) to study PGE2’s dose- and receptor-specific effects. Low doses (1–10 nM) may suppress inflammation via EP4, while chronic high doses (>100 nM) induce myeloid-derived suppressor cells (MDSCs) via EP2 .
- Genetic Tools: Employ COX-2/PGE2 synthase (PGES) knockout models to isolate downstream signaling.
- Data Interpretation: Analyze cytokine profiles (e.g., IL-1β, IL-10) and MDSC markers (Gr1+/CD11b+) across experimental conditions .
Q. What experimental strategies elucidate PGE2’s role in ovulation via COX-2/PGES pathways?
Answer:
- In Vivo Induction: Administer luteinizing hormone (LH) to stimulate COX-2/PGES upregulation in granulosa cells. Measure follicular PGE2 via LC-MS/MS.
- Pharmacological Blockade: Inhibit COX-2 with NS-398 or PGES with siRNA to assess ovulation defects.
- Functional Assays: Track oocyte release in perfused ovary models and correlate with PGE2 levels .
Q. How can radiolabeled PGE2 (³H-PGE2) be utilized in receptor binding and transport studies?
Answer:
- Binding Assays: Incubate ³H-PGE2 (25 µCi) with cell membranes (e.g., EP2-transfected HEK293 cells). Use Scatchard analysis to calculate Kd and Bmax.
- Competition Studies: Co-treat with unlabeled PGE2 or receptor antagonists to confirm specificity.
- Transport Analysis: Measure ³H-PGE2 uptake in polarized cells (e.g., Caco-2 monolayers) to study transcellular transport .
Q. What are the limitations of current in vitro models for studying PGE2’s effects on cervical relaxation, and how can they be improved?
Answer:
- Limitations: Static cell cultures lack the mechanical and hormonal complexity of cervical tissue.
- Advanced Models: Use 3D bioprinted cervical stroma with embedded fibroblasts or ex vivo cervical explants under dynamic stretch conditions.
- Endpoint Metrics: Quantify collagen remodeling via hydroxyproline assays and matrix metalloproteinase (MMP) activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
